Product packaging for 4-Hydroxy Trimethoprim-d9(Cat. No.:)

4-Hydroxy Trimethoprim-d9

Cat. No.: B15144458
M. Wt: 315.37 g/mol
InChI Key: FYJKTYLNKCUCLP-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy Trimethoprim-d9 (CAS 1794752-40-1) is a deuterated stable isotope of a hydroxylated metabolite of Trimethoprim. With a molecular formula of C14H9D9N4O4 and a molecular weight of 315.37 g/mol, this compound is supplied as an off-white solid . This chemical serves as a crucial analytical standard and research tool, particularly in the field of pharmaceutical and environmental analysis. Its primary application is as an internal standard in mass spectrometry-based assays, such as HPLC-MS/MS, where its use enables the highly accurate and precise quantification of Trimethoprim and its metabolites in complex biological and environmental samples . This is vital for studying the pharmacokinetics, metabolic fate, and environmental persistence of the widely used antibiotic Trimethoprim. Trimethoprim is a well-characterized antibacterial agent that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) . By binding to DHFR, it blocks the reduction of dihydrofolic acid to tetrahydrofolic acid, thereby inhibiting the synthesis of essential nucleic acids and proteins and leading to bacterial cell death . The metabolite 4-Hydroxy Trimethoprim is formed in vivo through the oxidative metabolism of Trimethoprim, a process primarily mediated by cytochrome P450 enzymes, including CYP2C9 and CYP3A4 . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4O4 B15144458 4-Hydroxy Trimethoprim-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N4O4

Molecular Weight

315.37 g/mol

IUPAC Name

2,4-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3

InChI Key

FYJKTYLNKCUCLP-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(N=C(NC2=O)N)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy Trimethoprim-d9, a deuterated metabolite of the antibacterial agent Trimethoprim. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Chemical Properties

This compound is the deuterated form of 4-Hydroxy Trimethoprim, a metabolite of the widely used antibiotic Trimethoprim. The incorporation of nine deuterium atoms into the methoxy groups provides a stable isotopic label, making it an invaluable tool for a variety of research applications, particularly in mass spectrometry-based quantification.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₄H₉D₉N₄O₄[1][2]
Molecular Weight 315.37 g/mol [1][2]
Exact Mass 315.18929578 Da[1]
CAS Number 1794752-40-1[1][3]
Appearance White to off-white solid[4]
Solubility Soluble in Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO).
Storage Temperature -20°C[3]

Synthesis and Purification

The synthesis of this compound typically involves the introduction of deuterium atoms into the Trimethoprim structure, followed by hydroxylation. While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, the general approach can be inferred from the synthesis of Trimethoprim derivatives and deuterated compounds.[5][6]

A plausible synthetic route would involve the use of deuterated reagents to introduce the nine deuterium atoms onto the three methoxy groups of a suitable precursor. This would be followed by a hydroxylation step at the 4-position of the pyrimidine ring.

Purification of the final product is crucial to ensure high purity for its use as an analytical standard. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity of the final compound is often assessed by HPLC and characterized by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Analytical Characterization

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mass Spectrometry

The mass spectrum of the non-deuterated 4-Hydroxy Trimethoprim shows a precursor ion ([M+H]⁺) at m/z 307.1401.[8] For this compound, a corresponding mass shift would be expected due to the nine deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Context and Mechanism of Action

4-Hydroxy Trimethoprim is a metabolite of Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[10][11] This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and ultimately, bacterial DNA and RNA.[10]

The biological activity of 4-Hydroxy Trimethoprim, including its own potential to inhibit DHFR, is an area of ongoing research. Studies on derivatives of Trimethoprim have shown that modifications to the molecule can significantly impact its inhibitory activity against DHFR.[12][13]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

The following diagram illustrates the established mechanism of action of Trimethoprim, which is the inhibition of DHFR in the bacterial folate synthesis pathway. The role of its metabolites, such as 4-Hydroxy Trimethoprim, in this pathway is a subject of further investigation.

DHFR_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_Synthesis Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by Trimethoprim.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, this section outlines a general workflow for a Dihydrofolate Reductase (DHFR) inhibition assay, a key experiment to evaluate the biological activity of Trimethoprim and its metabolites.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate to tetrahydrofolate by DHFR.[14][15]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Trimethoprim, Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, positive control, DHF, and NADPH in the appropriate solvent and assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Add the DHFR enzyme to all wells except the blank.

    • Initiate the reaction by adding NADPH and DHF to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The following diagram illustrates the general workflow for a DHFR inhibition assay.

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Cofactor, Test Compound, Buffer) B Dispense Reagents into 96-well Plate A->B C Initiate Reaction (Add Substrate/Cofactor) B->C D Kinetic Measurement (Absorbance at 340 nm) C->D E Data Analysis (Calculate IC50) D->E

Caption: General workflow for a DHFR inhibition assay.

Conclusion

This compound is a critical tool for researchers in the fields of drug metabolism and pharmacokinetics. Its primary utility as an internal standard in mass spectrometry-based assays allows for accurate and precise quantification of the 4-hydroxy metabolite of Trimethoprim in various biological matrices. While detailed synthetic and physical data are limited in the public domain, this guide provides a foundational understanding of its properties and applications. Further research into the biological activity of this metabolite may reveal additional insights into the pharmacology of Trimethoprim.

References

synthesis and characterization of 4-Hydroxy Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Trimethoprim-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This deuterated metabolite of the antibiotic Trimethoprim is a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. Due to the absence of a publicly available, detailed experimental protocol for its synthesis, this document outlines a proposed synthetic route based on established chemical principles and available literature on related compounds.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing with the preparation of a deuterated methylating agent, which is then used to construct the deuterated trimethoxybenzyl moiety. This key intermediate is subsequently used to build the final pyrimidine structure.

Experimental Protocols

Step 1: Synthesis of Iodomethane-d3

Deuterated methyl iodide (Iodomethane-d3) is a key reagent for introducing the trideuteriomethyl groups. It can be synthesized from deuterated methanol.

  • Reaction: CD₃OD + HI → CD₃I + H₂O

  • Procedure: To a reaction flask, add 5 mL of deuterated methanol (Methanol-d4) and 5 mL of water. Add 50 mL of 55-58% hydriodic acid (containing ~1.5% hypophosphorous acid as a stabilizer). Stir the mixture and heat to 40°C for 2 hours, then increase the temperature to 50°C for an additional 2 hours. After cooling to room temperature, set up for distillation. Collect the fraction boiling between 40-45°C to yield Iodomethane-d3 as a colorless liquid.[1]

Step 2: Synthesis of 3,4,5-tris(trideuteriomethoxy)benzaldehyde

This step involves the exhaustive methylation of a suitable starting material, such as methyl gallate (methyl 3,4,5-trihydroxybenzoate), using the prepared Iodomethane-d3.

  • Reaction: Methyl 3,4,5-trihydroxybenzoate + 3 CD₃I → Methyl 3,4,5-tris(trideuteriomethoxy)benzoate

  • Procedure:

    • To a suspension of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), add a solution of methyl gallate in DMF with vigorous stirring.

    • Add Iodomethane-d3 dropwise to the mixture at 20-25°C.

    • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether).

    • Dry the organic phase over an anhydrous salt (e.g., K₂CO₃) and evaporate the solvent to yield methyl 3,4,5-tris(trideuteriomethoxy)benzoate.

    • The resulting ester can then be reduced to the corresponding benzaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Step 3: Synthesis of this compound

The final step involves the construction of the pyrimidine ring. A common route to Trimethoprim and its analogs involves the condensation of a benzaldehyde derivative with a suitable precursor, followed by cyclization with guanidine. One established method proceeds via an intermediate that is structurally analogous to 4-Hydroxy Trimethoprim.

  • Reaction Scheme (adapted):

    • Condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate.

    • Reduction of the resulting ylidene derivative.

    • Formylation and cyclization with guanidine to yield 2-amino-4-hydroxy-5-(3,4,5-tris(trideuteriomethoxy)benzyl)pyrimidine (this compound).[2]

  • Procedure:

    • A Knoevenagel condensation of 3,4,5-tris(trideuteriomethoxy)benzaldehyde with ethyl cyanoacetate is performed to give an ylidene derivative.

    • The double bond in this product is reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding 3,4,5-tris(trideuteriomethoxy)benzylcyanoacetic ester.[2]

    • This ester is then subjected to a heterocyclization reaction with guanidine. This can be achieved by heating the ester with an ethanolic solution of guanidine (prepared from guanidine hydrochloride).[2][3] The reaction mixture is refluxed, and upon cooling, the crude product precipitates.

    • Purification can be achieved by recrystallization or by dissolving the crude product in hot aqueous acetic acid and reprecipitating with concentrated ammonium hydroxide.[3]

Characterization

A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Table 1: Physicochemical and Spectrometric Data

PropertyValueSource
Chemical Formula C₁₄H₉D₉N₄O₄-
Molecular Weight 315.37 g/mol [4]
Exact Mass 315.18929578 Da[4]
Appearance Expected to be a solid-
CAS Number 1794752-40-1[4]

Expected Analytical Characterization Results:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show the absence of signals corresponding to the methoxy protons (which would appear around 3.8-4.0 ppm in the non-deuterated compound) due to the deuterium substitution. Signals for the aromatic and pyrimidine protons should be present.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all carbon atoms. The signals for the deuterated methoxy carbons will appear as multiplets due to C-D coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the incorporation of nine deuterium atoms.[4] The fragmentation pattern can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound. A high purity (e.g., >98%) is typically required for use as an analytical standard.

  • Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H, C=O, C=N, and C-O bonds. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.

Reference standards for 4-Hydroxy Trimethoprim are available from commercial suppliers who can provide a comprehensive Certificate of Analysis (CoA) including data from these techniques.[5]

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Deuterated Reagent Synthesis cluster_step2 Step 2: Deuterated Intermediate Synthesis cluster_step3 Step 3: Final Product Synthesis CD3OD Methanol-d4 CD3I Iodomethane-d3 CD3OD->CD3I Iodination HI Hydriodic Acid HI->CD3I MethylGallate Methyl Gallate DeuteratedEster Methyl 3,4,5-tris(trideuteriomethoxy)benzoate CD3I->DeuteratedEster MethylGallate->DeuteratedEster Methylation DeuteratedAldehyde 3,4,5-tris(trideuteriomethoxy)benzaldehyde DeuteratedEster->DeuteratedAldehyde Reduction EthylCyanoacetate Ethyl Cyanoacetate FinalProduct This compound DeuteratedAldehyde->FinalProduct Condensation & Cyclization EthylCyanoacetate->FinalProduct Guanidine Guanidine Guanidine->FinalProduct

Caption: Proposed multi-step synthesis workflow for this compound.

Metabolic Pathway of Trimethoprim

Metabolic_Pathway Trimethoprim Trimethoprim Metabolism Hepatic Metabolism (Oxidative) Trimethoprim->Metabolism Hydroxy_Metabolite 4-Hydroxy Trimethoprim Metabolism->Hydroxy_Metabolite Major Pathway Other_Metabolites Other Metabolites (e.g., 3-Hydroxy, N-Oxides) Metabolism->Other_Metabolites Minor Pathways

References

In-Depth Technical Guide: 4-Hydroxy Trimethoprim-d9 (CAS Number: 1794752-40-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a primary metabolite of the antibiotic Trimethoprim. This document is intended for professionals in research and drug development, offering detailed information on its properties, its role in bioanalytical methods, and the underlying scientific context of its application.

Core Compound Data

This compound is a stable isotope-labeled internal standard used in quantitative bioanalytical studies, primarily in conjunction with liquid chromatography-mass spectrometry (LC-MS). The deuteration provides a distinct mass signature, allowing it to be differentiated from the endogenous, non-labeled 4-Hydroxy Trimethoprim, while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 1794752-40-1
Molecular Formula C₁₄H₉D₉N₄O₄
Molecular Weight 315.37 g/mol
Appearance White to Off-White Solid
Purity Typically >98%
Storage Temperature -20°C
Synonyms 2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9
Pharmacokinetic Data of Parent Compound (Trimethoprim)

Understanding the pharmacokinetics of the parent drug, Trimethoprim, is crucial for designing studies involving its metabolites. The following table summarizes key pharmacokinetic parameters of Trimethoprim in humans.

ParameterValue
Bioavailability ~90-100%
Time to Peak Plasma Concentration (Tmax) 1-4 hours
Plasma Protein Binding ~44%
Elimination Half-Life 8-10 hours in adults with normal renal function
Metabolism Hepatic (10-20% of dose)
Excretion Primarily renal (50-60% of dose excreted unchanged in urine within 24 hours)

Mechanism of Action of Trimethoprim

Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, which is essential for the production of nucleotides and, consequently, for DNA and RNA synthesis in bacteria. By blocking this pathway, Trimethoprim prevents bacterial replication.

DHFR_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Bacterial Folate Synthesis Pathway and Inhibition by Trimethoprim.

Metabolism of Trimethoprim

Trimethoprim is metabolized in the liver, with 4-Hydroxy Trimethoprim being one of its major metabolites. The metabolic pathway primarily involves oxidation and demethylation.

Metabolism_Pathway Trimethoprim Trimethoprim Metabolite1 4-Hydroxy Trimethoprim Trimethoprim->Metabolite1 Hydroxylation Metabolite2 1-Oxide Trimethoprim Trimethoprim->Metabolite2 N-Oxidation Metabolite3 3-Oxide Trimethoprim Trimethoprim->Metabolite3 N-Oxidation Metabolite4 3'-Demethyl Trimethoprim Trimethoprim->Metabolite4 O-Demethylation Metabolite5 Other Minor Metabolites Trimethoprim->Metabolite5 Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 4-Hydroxy Trimethoprim-d9 IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Synthesis_Workflow Start 3,4,5-Trimethoxy- benzaldehyde Step1 Condensation with 3-Anilinopropionitrile Start->Step1 Intermediate1 Benzylidene Derivative Step1->Intermediate1 Step2 Cyclization with Guanidine Intermediate1->Step2 Trimethoprim Trimethoprim Step2->Trimethoprim

Certificate of Analysis: 4-Hydroxy Trimethoprim-d9 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, 4-Hydroxy Trimethoprim-d9. It is intended for researchers, scientists, and drug development professionals who utilize such standards in their analytical workflows.

Compound Information

Parameter Specification
Product Name This compound
CAS Number 1794752-40-1
Molecular Formula C₁₄H₉D₉N₄O₄
Molecular Weight 315.37 g/mol [1]
Chemical Structure 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one

Physicochemical Properties

Parameter Method Result
Appearance Visual InspectionWhite to Off-White Solid
Solubility USP <1236>Soluble in DMSO
Melting Point USP <741>Not Determined

Purity and Identity

Test Method Specification Result
Purity by HPLC HPLC-UV≥98.0%99.5%
Identity by ¹H NMR ¹H NMRConforms to StructureConforms
Identity by Mass Spec. ESI-MSConforms to StructureConforms
Isotopic Purity Mass Spectrometry≥99% Deuterated99.8%
Residual Solvents USP <467>Meets USP LimitsConforms
Water Content Karl Fischer Titration≤1.0%0.2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established procedures for the analysis of trimethoprim and related compounds.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : A gradient mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine.[1]

  • Flow Rate : 1.2 mL/min.[1]

  • Detection : UV detection at 260 nm.[1]

  • Injection Volume : 20 µL.

  • Procedure : A solution of this compound is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol is based on general methods for the structural elucidation of organic molecules.

  • Instrumentation : A 300 MHz or higher NMR spectrometer.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard : Tetramethylsilane (TMS).

  • Procedure : A sample of this compound is dissolved in DMSO-d6. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the chemical structure.

Mass Spectrometry (MS) for Identity and Isotopic Purity

This method is derived from common practices for the analysis of small molecules by mass spectrometry.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • Procedure for Identity : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

  • Procedure for Isotopic Purity : The relative intensities of the deuterated and non-deuterated isotopic peaks are measured to calculate the isotopic purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_certification Certification synthesis Chemical Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC) identity->purity physicochemical Physicochemical Properties (Appearance, Solubility) purity->physicochemical residual Residual Analysis (Solvents, Water) physicochemical->residual coa Certificate of Analysis Generation residual->coa

Caption: Experimental workflow for the certification of this compound.

logical_hierarchy cluster_identity Identity cluster_purity Purity cluster_properties Properties cluster_impurities Impurities coa Certificate of Analysis identity_node Identity Tests coa->identity_node purity_node Purity Assays coa->purity_node properties_node Physical Properties coa->properties_node impurities_node Impurity Analysis coa->impurities_node nmr ¹H NMR ms Mass Spectrometry hplc HPLC isotopic Isotopic Purity appearance Appearance solubility Solubility solvents Residual Solvents water Water Content identity_node->nmr identity_node->ms purity_node->hplc purity_node->isotopic properties_node->appearance properties_node->solubility impurities_node->solvents impurities_node->water

Caption: Logical hierarchy of tests on a Certificate of Analysis.

References

An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices. It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).

After the spike is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two isotopic forms, not on the absolute signal intensity, which can be affected by matrix effects and incomplete sample recovery.

Quantitative Performance of IDMS

IDMS is renowned for its exceptional quantitative performance, offering high accuracy, precision, and low limits of detection. The use of a chemically identical internal standard that co-elutes and co-ionizes with the analyte of interest effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

Table 1: Accuracy and Precision of IDMS in Small Molecule and Biomolecule Analysis
AnalyteMatrixMethodAccuracy (Bias %)Precision (CV %)Reference
UreaHuman SerumID/GC/MS-0.12 to -0.39< 0.5[2]
CortisolHuman SerumID-LC-MS/MS> 0.999 (correlation)< 15[3]
GlucoseHuman SerumID-LC-MS/MS< 0.7 (difference)< 1.0
C-PeptideHuman SerumID-UPLC-MS/MS< 4< 5[4]
Ochratoxin AWheat FlourID¹MS-6 (compared to ID²MS)Not Specified[5]
Erectile DrugsHuman PlasmaDMS-dµSPE97.50–99.57 (% recovery)1.19–1.96[6]
Erectile DrugsHuman UrineDMS-dµSPE98.26–100.92 (% recovery)0.49–1.95[6]
Table 2: Limits of Detection (LOD) for Various Analytes by Mass Spectrometry-Based Methods
AnalyteMatrixMethodLimit of Detection (LOD)Reference
Steroid HormonesWaterID-UPLC-MS/MS< ng/L levels[7]
Illicit DrugsSeized SamplesLC-MS/MS0.10-100 ng/mL (Linear Range)
C-PeptideHuman SerumID-UPLC-MS/MS0.050 ng/mL (LLOQ)[4]
Parathion MethylNot SpecifiedNot SpecifiedNot Specified (99.9% recovery)[6]
Various DrugsSerum/UrineGC/MSVaries (e.g., Acetaminophen: 10.00 mcg/mL)[8]
InfigratinibHuman PlasmaLC-MS/MS< 3.73 (%CV for calibration)[9]
TacrolimusWhole BloodPaper Spray-MS/MSLLOQ determined by imprecision < 20%[10]

Experimental Protocol: Quantification of Tacrolimus in Whole Blood by LC-IDMS/MS for Therapeutic Drug Monitoring

This protocol describes a validated method for the quantification of the immunosuppressant drug tacrolimus in human whole blood samples using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

Materials and Reagents
  • Tacrolimus certified reference material

  • ¹³C, ²H₂-Tacrolimus (isotopically labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Zinc sulfate solution (0.1 M)

  • Human whole blood (drug-free, for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of tacrolimus and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate and working standard solutions of tacrolimus by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 to 50 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the tacrolimus working solutions into drug-free whole blood.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.1 M zinc sulfate).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate tacrolimus from matrix components (e.g., starting with 90% A, ramping to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tacrolimus: e.g., m/z 821.5 → 768.5

      • ¹³C, ²H₂-Tacrolimus: e.g., m/z 824.5 → 771.5

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis and Quantification
  • Integrate the peak areas for the native tacrolimus and the isotopically labeled internal standard for each sample.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of tacrolimus in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualization of IDMS Application in a Signaling Pathway

mTOR Signaling Pathway Analysis using Targeted Proteomics with IDMS

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[11] Isotope dilution mass spectrometry, coupled with targeted proteomics, allows for the precise and accurate quantification of key proteins and their phosphorylation status within this pathway, providing valuable insights into its activation state.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Activation cluster_output Downstream Effects cluster_quantification IDMS Quantification Targets Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 (mTOR, Raptor, mLST8) Nutrients->mTORC1 Activates Energy Status Energy Status TSC_Complex TSC1/TSC2 Energy Status->TSC_Complex Activates (via AMPK) AKT AKT PI3K->AKT Activates AKT->TSC_Complex Inhibits Quant_AKT p-AKT (Ser473) AKT->Quant_AKT Rheb Rheb TSC_Complex->Rheb Inhibits (GAP activity) Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates & Activates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates & Inhibits ULK1 ULK1 mTORC1->ULK1 Phosphorylates & Inhibits Quant_mTOR p-mTOR (Ser2448) mTORC1->Quant_mTOR Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes Quant_S6K1 p-S6K1 (Thr389) S6K1->Quant_S6K1 4EBP1->Protein Synthesis Inhibits (when active) Quant_4EBP1 p-4E-BP1 (Thr37/46) 4EBP1->Quant_4EBP1 Autophagy Inhibition Autophagy Inhibition ULK1->Autophagy Inhibition Promotes (when inhibited) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: mTOR signaling pathway with key IDMS quantifiable phosphoproteins.

Conclusion

Isotope Dilution Mass Spectrometry stands as a cornerstone of quantitative analysis in drug development and various scientific disciplines. Its ability to provide accurate, precise, and traceable measurements is invaluable for therapeutic drug monitoring, biomarker validation, and understanding complex biological pathways. The detailed experimental protocols and the capacity to integrate IDMS into the study of intricate signaling networks, such as the mTOR pathway, underscore its versatility and importance in modern research. As the demand for high-quality, reliable quantitative data continues to grow, the application of IDMS is expected to expand further, driving advancements in personalized medicine and drug discovery.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Hydroxy Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy Trimethoprim-d9 is a deuterated metabolite of Trimethoprim, a widely used bacteriostatic antibiotic. Understanding the physical and chemical stability of this metabolite is crucial for its use as an analytical standard in pharmacokinetic and metabolic studies. This guide summarizes the known stability of Trimethoprim under various conditions, details relevant experimental protocols for stability testing, and provides visual representations of degradation pathways and experimental workflows.

Physical and Chemical Stability of Trimethoprim

The stability of Trimethoprim has been evaluated in various formulations and under different stress conditions. It is known to undergo degradation through hydrolysis and oxidation, both thermally and photochemically catalyzed[1].

The following tables summarize the chemical stability of Trimethoprim in various intravenous and oral suspensions.

Table 1: Chemical Stability of Trimethoprim in Intravenous Admixtures

Concentration (mg/mL)IV SolutionContainerStorage ConditionStability DurationRemaining ConcentrationReference
1.08 and 1.605% Dextrose in Water (D5W) or Normal Saline (NS)PVC BagsRoom Temperature, Ambient Light24 hours> 95%[2]
1.085% Dextrose in Water (D5W)Glass BottlesRoom Temperature, Ambient Light12 hoursClear solution[2]
1.085% Dextrose in Water (D5W)Glass BottlesRoom Temperature, Ambient Light24 hoursPrecipitate in 25% of samples[2]
1.60Normal Saline (NS)Glass BottlesRoom Temperature, Ambient Light< 12 hoursPrecipitation[2]
1:25 v/v dilution5% Dextrose in Water (D5W) or 0.9% Sodium ChlorideNot specifiedNot specified48 hoursStable[3]
1:20 v/v dilution5% Dextrose in Water (D5W)Not specifiedNot specified24 hoursStable[3]
1:20 v/v dilution0.9% Sodium ChlorideNot specifiedNot specified14 hoursStable[3]
1:15 v/v dilution5% Dextrose in Water (D5W)Not specifiedNot specified4 hoursStable[3]
1:15 v/v dilution0.9% Sodium ChlorideNot specifiedNot specified2 hoursStable[3]
1:10 v/v dilution5% Dextrose in Water (D5W) or 0.9% Sodium ChlorideNot specifiedNot specified1 hourStable[3]

Table 2: Chemical and Physical Stability of Extemporaneously Compounded Trimethoprim Suspensions

Concentration (mg/mL)VehicleContainerStorage TemperatureStability DurationKey FindingsReference
10Oral Mix and Oral Mix SFGlass and Plastic Bottles25°C or 4°C92 daysRemained stable[4]
10Oral Mix and Oral Mix SFPlastic Syringes25°C92 daysRemained stable[4]
10Ora-Plus/Ora-Sweet SFGlass Bottles4°C or 25°C63 daysRetained > 95% of initial concentration; no change in physical appearance or pH[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are protocols adapted from studies on Trimethoprim, which can be applied to this compound.

This protocol is based on the methodology described by Knowles et al.[2].

  • Preparation of Admixtures:

    • Add concentrated Trimethoprim–Sulfamethoxazole solution to 100-mL PVC bags or 250-mL evacuated glass containers containing 5% dextrose in water (D5W) or normal saline (NS).

    • Prepare final Trimethoprim concentrations of 1.08 mg/mL and 1.60 mg/mL.

  • Storage Conditions:

    • Store the prepared samples at room temperature under ambient light.

  • Chemical Stability Analysis:

    • At 12 and 24 hours, withdraw samples for analysis.

    • Use a stability-indicating high-performance liquid chromatography (HPLC) assay to determine the concentration of Trimethoprim.

  • Physical Stability Assessment:

    • Visually inspect the samples for any precipitate at 12 and 24 hours.

    • Confirm the presence of any precipitate by filtration or microscopic examination.

    • Measure the pH of all samples at 0 and 24 hours.

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways. This protocol is a general guideline based on ICH recommendations[7].

  • Acid Hydrolysis:

    • Reflux the drug substance in 0.1 N HCl at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid or longer duration may be used.

  • Alkaline Hydrolysis:

    • Reflux the drug substance in 0.1 N NaOH at 60°C for 30 minutes. Similar to acid hydrolysis, conditions can be made more stringent if necessary.

  • Oxidative Degradation:

    • Treat the drug substance with a suitable concentration of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat, typically between 40°C and 80°C. A common condition is 70°C for an extended period (e.g., 1-2 months).

  • Photolytic Degradation:

    • Expose the drug substance to a combination of UV and visible light to assess its photosensitivity.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Mandatory Visualizations

Trimethoprim can undergo degradation through several pathways, primarily hydrolysis and oxidation[1]. The principal metabolites of trimethoprim include the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives[8].

G Conceptual Degradation Pathway of Trimethoprim TMP Trimethoprim Oxidation Oxidation TMP->Oxidation Hydrolysis Hydrolysis TMP->Hydrolysis Photolysis Photolysis TMP->Photolysis Oxidative_Products 1-Oxide and 3-Oxide Metabolites Oxidation->Oxidative_Products Hydroxy_Products 3'-Hydroxy and 4'-Hydroxy Metabolites Oxidation->Hydroxy_Products Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products Photolytic_Products Photolytic Products Photolysis->Photolytic_Products

Caption: Conceptual degradation pathways of Trimethoprim.

The following diagram illustrates a typical workflow for conducting a stability study of a drug substance like this compound.

G General Workflow for Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare Samples in Relevant Solvents/Matrices Acid Acid Hydrolysis Prep->Acid Alkali Alkaline Hydrolysis Prep->Alkali Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Quantify Parent Drug and Degradation Products HPLC->Quant Pathway Identify Degradation Pathways Quant->Pathway Kinetics Determine Degradation Kinetics Pathway->Kinetics

References

4-Hydroxy Trimethoprim-d9 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy Trimethoprim-d9, a deuterated analog of a known metabolite of the antibacterial agent Trimethoprim. This document summarizes its chemical properties and provides context for its potential biological activity based on the well-characterized mechanisms of Trimethoprim and its derivatives.

Core Compound Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Weight 315.37 g/mol [1]
Molecular Formula C₁₄H₉D₉N₄O₄[1]
IUPAC Name 2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one[2]
Unlabelled CAS Number 112678-48-5[2]

Synthesis and Experimental Protocols

For the deuterated variant, this compound, the introduction of deuterium atoms would likely occur through the use of deuterated starting materials or reagents during the synthesis process.

General Experimental Approach for Analog Analysis

The analysis of Trimethoprim and its analogs typically involves a range of analytical techniques to confirm structure and purity. High-performance liquid chromatography (HPLC) is a common method for the analysis of Trimethoprim in various matrices.[5] A typical HPLC method would utilize a reverse-phase column with a mobile phase consisting of a buffer such as sodium acetate and an organic solvent like acetonitrile, with detection at 254 nm.[5] Other analytical techniques employed for the characterization of Trimethoprim derivatives include ¹H-NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Thermogravimetric Analysis (TGA).[6]

Biological Activity and Mechanism of Action

Trimethoprim is a well-established antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids.[7][9] By inhibiting bacterial DHFR, Trimethoprim disrupts the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect.[10][11] Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[8]

The 4-hydroxy metabolite of Trimethoprim is a known product of its metabolism.[10] While the specific biological activity of this compound is not extensively documented, it is expected to retain the core mechanism of action of the parent compound, Trimethoprim, by targeting DHFR. The introduction of deuterium atoms can potentially alter the pharmacokinetic profile of the molecule.[12][13]

Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate synthesis pathway.[14] This combination results in a synergistic antibacterial effect.[14]

Visualizations

Folate Biosynthesis Pathway and Trimethoprim Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Trimethoprim.

Folate_Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Precursors Nucleotide & Amino Acid Precursors Tetrahydrofolate->Precursors Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate Inhibits

Caption: Bacterial folate synthesis pathway and Trimethoprim's mechanism of action.

Experimental Workflow for Trimethoprim Analog Evaluation

This diagram outlines a typical experimental workflow for the synthesis and evaluation of new Trimethoprim analogs.

Experimental_Workflow cluster_workflow Analog Development Workflow node_synthesis Synthesis of Analogs node_purification Purification & Characterization (HPLC, NMR, MS) node_synthesis->node_purification node_dhfr_assay In vitro DHFR Inhibition Assay node_purification->node_dhfr_assay node_mic Minimum Inhibitory Concentration (MIC) Determination node_purification->node_mic node_pk_studies Pharmacokinetic Studies (in vivo or in vitro) node_purification->node_pk_studies node_data_analysis Data Analysis & SAR node_dhfr_assay->node_data_analysis node_synergy Synergy Testing (with Sulfamethoxazole) node_mic->node_synergy node_synergy->node_data_analysis node_pk_studies->node_data_analysis

Caption: A generalized experimental workflow for Trimethoprim analog development.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy Trimethoprim-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Hydroxy Trimethoprim-d9 as an internal standard in quantitative bioanalytical methods. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the determination of trimethoprim and its metabolites in biological matrices.

Introduction

Trimethoprim is a widely used bacteriostatic antibiotic that acts as a dihydrofolate reductase inhibitor.[1] Accurate quantification of trimethoprim and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. This compound, a deuterated analog of a major trimethoprim metabolite, serves as an excellent internal standard for these applications, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using deuterated trimethoprim internal standards for the quantification of trimethoprim. These values are compiled from various studies and demonstrate the suitability of the internal standard for robust and reliable bioanalysis.

Table 1: Linearity and Range

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)Reference
TrimethoprimHuman Plasma100–50,000 ng/mL>0.99[2]
TrimethoprimHuman Urine500–250,000 ng/mL>0.99[2]
TrimethoprimHoney5–150 ng/mL>0.99[3]
TrimethoprimSerum1.2–40 µg/mL0.9954[4]
TrimethoprimHuman Plasma0.03–30 µg/mL>0.99[5]

Table 2: Precision

AnalyteMatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
TrimethoprimSerumMultiple<7%<10%[4]
TrimethoprimHuman PlasmaFour QC levels1.3–7.2%1.3–7.2%[5]

Table 3: Accuracy and Recovery

AnalyteMatrixConcentration LevelAccuracy (%)Recovery (%)Reference
TrimethoprimHoneySpiked Samples80-120%-[3]
TrimethoprimHuman PlasmaFour QC levels93.5–105.0%>81%[5]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
TrimethoprimSerum0.06 µg/mL-[4]
TrimethoprimHuman Plasma-10 ng/mL[6]

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a validated method for the quantification of trimethoprim in human plasma.[2][5]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of trimethoprim using this compound as an internal standard.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

    • This compound (IS): Precursor ion (Q1) m/z 316.2 → Product ion (Q3) m/z 245.2

  • Collision Energy: Optimized for each transition (typically 20-35 eV)

  • Dwell Time: 100 ms

Diagrams

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Trimethoprim Calibration->Quantification

Caption: Experimental workflow for trimethoprim quantification.

Trimethoprim Metabolic Pathway and Mechanism of Action

G cluster_bacteria Bacterial Folic Acid Synthesis cluster_human_metabolism Human Metabolism of Trimethoprim PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthetase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA Synthesis THF->DNA Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits TMP_Metabolism Trimethoprim Hydroxy_TMP 4-Hydroxy Trimethoprim TMP_Metabolism->Hydroxy_TMP N_Oxide_TMP 1- and 3-N-Oxides TMP_Metabolism->N_Oxide_TMP Alpha_Hydroxy_TMP α-Hydroxy Trimethoprim TMP_Metabolism->Alpha_Hydroxy_TMP

Caption: Trimethoprim's mechanism and metabolic pathway.

References

Application Note: High-Throughput Analysis of Trimethoprim in Human Plasma Using LC-MS/MS with 4-Hydroxy Trimethoprim-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trimethoprim in human plasma. The method utilizes 4-Hydroxy Trimethoprim-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Trimethoprim is a synthetic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1] It functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[2] Accurate and reliable quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the analysis of Trimethoprim in human plasma, employing this compound as the internal standard.

Experimental

Materials and Reagents
  • Trimethoprim (Reference Standard)

  • This compound (Internal Standard)[3]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (0.1% v/v) in water

  • Human Plasma (K2 EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)

Sample Preparation
  • To 100 µL of human plasma, add 200 µL of methanol containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi
MRM Transitions See Table 1

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Trimethoprim 291.1230.125
This compound (IS) 315.2244.228

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).

Linearity:

The calibration curve for Trimethoprim was linear over the concentration range of 10 to 50,000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The results are summarized in Table 2.

Table 2: Precision and Accuracy Data for Trimethoprim in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ 10≤ 15≤ 1585-11585-115
Low 30≤ 15≤ 1585-11585-115
Mid 4000≤ 15≤ 1585-11585-115
High 40000≤ 15≤ 1585-11585-115

Data presented is representative of typical performance and is based on similar validated methods.[4]

Limit of Quantification (LOQ):

The lower limit of quantification (LLOQ) for Trimethoprim in human plasma was determined to be 10 ng/mL.

Experimental Workflow

experimental_workflow sample Human Plasma Sample is_addition Add Internal Standard (this compound) sample->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (Triple Quadrupole) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis results Results data_analysis->results

Caption: LC-MS/MS workflow for Trimethoprim analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Trimethoprim in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for routine use in clinical and pharmaceutical research.

References

Application Notes and Protocols for Trimethoprim Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a widely used bacteriostatic antibiotic, primarily indicated for the treatment of urinary tract infections. Accurate and reliable quantification of Trimethoprim in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This document provides detailed application notes and protocols for the sample preparation of urine for Trimethoprim analysis, focusing on common and effective techniques. The selection of an appropriate sample preparation method is critical to remove interfering substances from the complex urine matrix, thereby enhancing the accuracy, precision, and sensitivity of the subsequent analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Methods

Several techniques can be employed for the extraction and purification of Trimethoprim from urine samples. The choice of method depends on factors such as the required limit of detection, sample throughput, and available laboratory equipment. The most common methods include Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for Trimethoprim analysis.

MethodAnalyteMatrixRecovery (%)LODLOQAnalytical MethodReference
Protein Precipitation (Acetonitrile)TrimethoprimPlasma80.4-11.8 µg/LHPLC-DAD[1]
Solid-Phase Extraction (C18)TrimethoprimSerum-0.06 µg/mL-SPE-MS/MS[2]
Solid-Phase ExtractionTrimethoprimPlasma/Serum/Dialysate820.05 µg/mL-HPLC[3]
Dried Urine Spot (Methanol Extraction)TrimethoprimUrineConsistent and Reproducible-500 ng/mLHPLC-MS/MS[4]
Protein Precipitation (Perchloric Acid)TrimethoprimPlasma-0.2 µg/mL0.25 µg/mLHPLC[5]

Experimental Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. Acetonitrile is a commonly used solvent for this purpose.

Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: Transfer 250 µL of the urine sample into a microcentrifuge tube.

  • Solvent Addition: Add 750 µL of acetonitrile to the urine sample (a 3:1 ratio of solvent to sample).[6]

  • Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully collect the supernatant containing Trimethoprim.

  • Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Analysis: The clarified supernatant is ready for injection into the analytical instrument (e.g., HPLC or LC-MS/MS).

Protocol: Methanol Precipitation (for Dried Urine Spots)

This method is suitable for samples collected as dried urine spots (DUS).

  • Spot Punching: Punch a 6 mm spot from the dried urine spot card into a microcentrifuge vial.[4]

  • Extraction Solvent Addition: Add 400 µL of methanol containing the internal standard to the vial.[4]

  • Vortexing: Vortex the sample for 5 minutes to extract Trimethoprim from the filter paper.[4]

  • Centrifugation: Centrifuge the vial at 13,000 rpm for 5 minutes.[4]

  • Dilution: Transfer a 50 µL aliquot of the supernatant to a 96-well plate and add 50 µL of deionized water.[4]

  • Analysis: The sample is ready for injection.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Protocol: Chloroform Extraction

  • Sample Preparation: To 1 mL of urine in a suitable tube, add 0.5 mL of 0.1N NaOH.

  • Extraction: Add 6 mL of chloroform, shake for 1 minute, and centrifuge at 4500 rpm for 5 minutes.

  • Back Extraction: Transfer the organic (chloroform) layer to a clean tube and add 3 mL of 0.1N H2SO4. Mix for 1 minute and centrifuge at 4500 rpm for 5 minutes.

  • Sample Collection: The aqueous (acidic) layer containing Trimethoprim is collected for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts compared to protein precipitation and LLE. C18 cartridges are commonly used for the extraction of Trimethoprim.

Protocol: C18 Solid-Phase Extraction

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the Trimethoprim from the cartridge with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Visualization of Experimental Workflows

Protein_Precipitation_Workflow cluster_0 Protein Precipitation start Urine Sample add_solvent Add Acetonitrile (3:1 v/v) start->add_solvent Step 1 vortex Vortex (5 min) add_solvent->vortex Step 2 centrifuge Centrifuge (12,000 x g, 15 min) vortex->centrifuge Step 3 collect_supernatant Collect Supernatant centrifuge->collect_supernatant Step 4 analysis Analysis (HPLC/LC-MS/MS) collect_supernatant->analysis Step 5

Caption: Workflow for Protein Precipitation.

Liquid_Liquid_Extraction_Workflow cluster_1 Liquid-Liquid Extraction start Urine Sample add_base Add 0.1N NaOH start->add_base add_solvent Add Chloroform add_base->add_solvent shake_centrifuge1 Shake & Centrifuge add_solvent->shake_centrifuge1 separate_organic Separate Organic Layer shake_centrifuge1->separate_organic add_acid Add 0.1N H2SO4 separate_organic->add_acid shake_centrifuge2 Shake & Centrifuge add_acid->shake_centrifuge2 collect_aqueous Collect Aqueous Layer shake_centrifuge2->collect_aqueous analysis Analysis collect_aqueous->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid_Phase_Extraction_Workflow cluster_2 Solid-Phase Extraction start Urine Sample condition Condition C18 Cartridge start->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Analytical Conditions

Following sample preparation, the extracts are typically analyzed using HPLC with UV detection or LC-MS/MS for higher sensitivity and selectivity.

Example HPLC-UV Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water (adjusted to pH 3.5 with phosphoric acid) and methanol (60:40, v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm[7]

  • Injection Volume: 20 µL

Example LC-MS/MS Conditions:

  • Column: C8 or C18 (e.g., Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[4]

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.75 mL/min[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Injection Volume: 10 µL[4]

Conclusion

The selection of an appropriate sample preparation method is a critical step in the bioanalysis of Trimethoprim in urine. Protein precipitation offers a quick and simple approach, while LLE provides cleaner extracts. SPE is generally considered the most effective method for removing matrix interferences and achieving the lowest limits of detection. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for Trimethoprim quantification in urine.

References

Application Notes and Protocols for Pharmacokinetic Studies of Trimethoprim Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Trimethoprim (TMP) in biological matrices, specifically plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as D9-Trimethoprim, is critical for accurate and precise quantification in pharmacokinetic (PK) studies by correcting for variability in sample preparation and mass spectrometric response.

Introduction

Trimethoprim is a widely prescribed antibiotic, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential adverse effects.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalysis due to its high sensitivity and specificity. The incorporation of a deuterated internal standard is a key component of a robust and reliable LC-MS/MS assay for pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize typical calibration curve and quality control (QC) sample concentrations used in the analysis of Trimethoprim and its metabolites in plasma.

Table 1: Calibration Curve Standards for Trimethoprim and its Metabolites

AnalyteConcentration Range
Trimethoprim (TMP)15.6 nM to 2000 nM
TMP Metabolites1.6 nM to 200 nM

Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]

Table 2: Quality Control (QC) Sample Concentrations

QC LevelTrimethoprim (TMP) ConcentrationTMP Metabolite Concentration
Lower Limit of Quantification (LLOQ)15.6 nM1.6 nM
Low50 nM5 nM
Medium200 nM20 nM
High1500 nM150 nM

Data sourced from a study on the simultaneous quantification of trimethoprim and its metabolites in pediatric plasma.[3]

Experimental Protocols

This section details the methodology for the quantification of Trimethoprim in plasma using a deuterated internal standard.

Materials and Reagents
  • Trimethoprim (TMP) analytical standard

  • Deuterated Trimethoprim (D9-TMP) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Drug-free plasma (with potassium EDTA anticoagulant)

  • Phospholipid removal plates

  • 96-well sample collection plates

Stock and Working Solution Preparation
  • Primary Stock Solutions: Accurately weigh Trimethoprim and D9-Trimethoprim standards and dissolve in 100% methanol to prepare 1 mM stock solutions.[3] Store these solutions at -80°C.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples by diluting the primary stock solutions in a 1:3 methanol:water mixture.[3]

  • Internal Standard Working Solution: Prepare a working solution of D9-TMP in acetonitrile to achieve a final concentration of 20 nM in the sample.[3]

Sample Preparation

The following protocol is based on a protein precipitation method for plasma samples.[3]

  • To 91 µL of drug-free plasma in a 96-well phospholipid removal plate, add 9 µL of the appropriate spiking solution for calibration standards and QCs, or 9 µL of 1:3 methanol:water for blank and subject samples.

  • Add 400 µL of acetonitrile containing the D9-TMP internal standard (to achieve a final concentration of 20 nM).

  • Cap the plate and vortex at 500 rpm for 5 minutes to precipitate proteins.

  • Use a positive pressure manifold to filter the samples into a 96-well sample collection plate.

  • Dry the samples under a stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of 1:3 methanol:water.

  • Cap the plate, vortex for 5 minutes at 500 rpm, and centrifuge briefly before analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Chromatographic separation is typically achieved using a C18 or biphenyl column.[3][4] A gradient elution with mobile phases consisting of water and methanol or acetonitrile with a small percentage of formic acid is commonly employed.

  • Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Trimethoprim and D9-Trimethoprim.

Table 3: Example LC-MS/MS Parameters

ParameterValue
LC Column Biphenyl Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Data Analysis and Quantification
  • Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of Trimethoprim in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for the pharmacokinetic study of Trimethoprim.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Deuterated IS (D9-TMP) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation filtration Filtration protein_precipitation->filtration drying Drying under Nitrogen filtration->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for Trimethoprim analysis in plasma.

Logical Relationship of Key Components

This diagram shows the logical relationship between the analyte, the internal standard, and the analytical methodology for accurate quantification.

logical_relationship cluster_methodology Methodology TMP Trimethoprim (Analyte) LC_MS LC-MS/MS TMP->LC_MS D9_TMP D9-Trimethoprim (IS) D9_TMP->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: Core components for accurate quantification.

References

Application Note: High-Throughput Analysis of Trimethoprim and its Major Metabolites in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust analytical method for the simultaneous quantification of the antibacterial agent Trimethoprim (TMP) and its primary metabolites in human plasma. The described methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity, specificity, and throughput. This document provides comprehensive protocols for sample preparation using both protein precipitation and solid-phase extraction, optimized UPLC-MS/MS parameters, and quantitative data for researchers, scientists, and professionals in drug development.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins in bacteria. It is frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. The metabolism of Trimethoprim in humans primarily occurs in the liver, leading to the formation of several metabolites. The principal metabolites include 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives. Accurate quantification of both the parent drug and its metabolites in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a validated method to meet these analytical needs.

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes oxidative metabolism, resulting in the formation of several key metabolites. The primary metabolic transformations are N-oxidation and O-demethylation (hydroxylation). The metabolic pathway is illustrated in the diagram below.

Trimethoprim_Metabolism TMP Trimethoprim Metabolite1 Trimethoprim 1-N-Oxide TMP->Metabolite1 N-Oxidation Metabolite2 Trimethoprim 3-N-Oxide TMP->Metabolite2 N-Oxidation Metabolite3 3'-Hydroxy Trimethoprim TMP->Metabolite3 O-Demethylation Metabolite4 4'-Hydroxy Trimethoprim TMP->Metabolite4 O-Demethylation Metabolite5 α-Hydroxy Trimethoprim TMP->Metabolite5 Hydroxylation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction Plasma_Sample->SPE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing

Application Notes and Protocols for the Bioanalysis of 4-Hydroxy Trimethoprim using 4-Hydroxy Trimethoprim-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a widely used antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] The metabolism of Trimethoprim in vivo is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of its major metabolites is 4-Hydroxy Trimethoprim.[4] Accurate and reliable quantification of this metabolite in biological matrices is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Trimethoprim-d9, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.[5]

This document provides a detailed protocol for the bioanalytical method for the quantification of 4-Hydroxy Trimethoprim in plasma, utilizing this compound as an internal standard.

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes hepatic metabolism, with approximately 10-20% of an administered dose being metabolized.[4] The primary metabolic routes are oxidation and demethylation. The formation of 4-Hydroxy Trimethoprim is a result of aromatic hydroxylation.

Trimethoprim Trimethoprim Metabolism Metabolism Trimethoprim->Metabolism Hepatic Oxidation 4-Hydroxy_Trimethoprim 4-Hydroxy Trimethoprim Metabolism->4-Hydroxy_Trimethoprim

Caption: Metabolic conversion of Trimethoprim to 4-Hydroxy Trimethoprim.

Bioanalytical Method Workflow

The following diagram outlines the general workflow for the quantification of 4-Hydroxy Trimethoprim in a biological matrix using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample IS Add 4-Hydroxy Trimethoprim-d9 (IS) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification

Caption: Bioanalytical workflow for 4-Hydroxy Trimethoprim analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials and Reagents
  • 4-Hydroxy Trimethoprim (Analyte)

  • This compound (Internal Standard)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy Trimethoprim in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. (This is a starting point and may need optimization)

Mass Spectrometry (MS) Conditions

ParameterRecommended Condition (Positive ESI Mode)
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
4-Hydroxy Trimethoprim 307.1247.1 / 123.13020 / 35
This compound 316.2253.1 / 123.13020 / 35

Note: The specific product ions and collision energies should be optimized on the mass spectrometer being used.

Method Validation Parameters (Typical Expected Values)

The following table summarizes the typical validation parameters that should be assessed for this bioanalytical method, along with expected acceptance criteria based on regulatory guidelines.

ParameterTypical Range/Criteria
Linearity 1 - 1000 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Precision Intra- and inter-assay precision (as coefficient of variation, %CV) should be ≤ 15% for all QC levels (≤ 20% at the Lower Limit of Quantification, LLOQ).
Accuracy Intra- and inter-assay accuracy (as % bias) should be within ±15% of the nominal concentration for all QC levels (±20% at the LLOQ).
Recovery The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. While no specific value is mandated, it is important to demonstrate that the recovery is not highly variable.
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of the biological matrix. The CV of the matrix factor should be ≤ 15%. The internal standard should effectively track and compensate for any observed matrix effects.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 4-Hydroxy Trimethoprim in plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies. As with any analytical method, proper validation is crucial to ensure reliable results.

References

Application Note: Solid-Phase Extraction Protocol for Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections. Accurate quantification of Trimethoprim in biological and environmental samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental assessment. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of Trimethoprim from aqueous samples.

Data Presentation

A summary of quantitative data from various studies on the analysis of Trimethoprim is presented below. This table highlights the recovery rates and limits of detection (LOD) and quantification (LOQ) achieved using different analytical methods, often preceded by a sample cleanup step.

ParameterMatrixMethodTrimethoprim Recovery (%)LODLOQReference
Extraction RecoveryDried Plasma SpotsHPLC-MS/MS103.4 - 105.8-100 ng/mL
Extraction RecoveryDried Urine SpotsHPLC-MS/MS99.3 - 100.7-500 ng/mL
Apparent RecoverySpiked WaterSPE-TLC108.7 ± 23.70.1 µ g/spot 0.2 µ g/spot
RecoveryManure SlurrySPE64--
RecoveryHuman PlasmaLLE-HPLC-DAD80.4-11.8 µg/L
-SerumSPE-MS/MS-0.06 mcg/mL-

Experimental Protocol: Solid-Phase Extraction of Trimethoprim

This protocol is a generalized procedure based on common practices for the extraction of Trimethoprim from aqueous samples using reversed-phase SPE cartridges, such as Oasis HLB or C18.

Materials:

  • Solid-Phase Extraction Cartridges (e.g., Oasis HLB, 3 cc, 60 mg, or equivalent C18 cartridges)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (or other suitable modifier)

  • Deionized Water

  • Sample (e.g., plasma, urine, water sample) pre-treated as necessary (e.g., centrifugation, pH adjustment)

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering substances.

  • Elution:

    • Elute the retained Trimethoprim from the cartridge with 2 x 1.5 mL of a suitable organic solvent, such as acetonitrile or methanol. Some methods may use a modifier like formic acid in the elution solvent.

  • Post-Elution Processing:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for the subsequent chromatographic analysis.

Mandatory Visualization

The following diagram illustrates the workflow for the solid-phase extraction of Trimethoprim.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Plasma, Water) Pretreatment Pre-treatment (Centrifugation, pH adjustment) Sample->Pretreatment Condition 1. Conditioning (Methanol, DI Water) Pretreatment->Condition Load 2. Sample Loading (1-2 mL/min) Condition->Load Wash 3. Washing (5% Methanol in Water) Load->Wash Elute 4. Elution (Acetonitrile/Methanol) Wash->Elute PostElution Post-Elution (Evaporation, Reconstitution) Elute->PostElution Analysis LC-MS/MS or HPLC Analysis PostElution->Analysis

Caption: Workflow for the Solid-Phase Extraction of Trimethoprim.

Application Note: High-Throughput UPLC-MS/MS Analysis of Trimethoprim and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of trimethoprim and its major metabolites in human plasma. The detailed protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The method utilizes a rapid UPLC separation followed by tandem mass spectrometry detection, enabling high-throughput analysis critical for pharmacokinetic studies and metabolic profiling.

Introduction

Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] Trimethoprim is extensively metabolized in the liver, with the primary metabolites being 3'- and 4'-desmethyltrimethoprim, and N-oxide metabolites. Understanding the metabolic fate of trimethoprim is essential for comprehending its efficacy and potential for drug-drug interactions. This application note presents a validated UPLC-MS/MS method for the accurate and precise quantification of trimethoprim and its key metabolites in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of trimethoprim and its metabolites from human plasma.

Protocol:

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions

Chromatographic separation is achieved using a Waters ACQUITY UPLC system.

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
1.099.01.0
8.050.050.0
8.15.095.0
9.05.095.0
9.199.01.0
10.099.01.0
MS/MS Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode is used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trimethoprim 291.1230.13025
3-desmethyl-TMP 277.1216.13025
4-desmethyl-TMP 277.1246.13020
1-N-oxide-TMP 307.1290.13520
3-N-oxide-TMP 307.1246.13522
alpha-hydroxy-TMP 307.1246.13020
Trimethoprim-d9 (IS) 300.2236.23025

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for trimethoprim and its metabolites.

Table 3: Retention Times, Linearity, and Limits of Detection/Quantification

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Trimethoprim ~5.81 - 1000>0.9950.31.0
3-desmethyl-TMP ~5.22.5 - 500>0.990.82.5
4-desmethyl-TMP ~5.42.5 - 500>0.990.82.5
1-N-oxide-TMP ~4.85 - 500>0.991.55.0
3-N-oxide-TMP ~4.95 - 500>0.991.55.0
alpha-hydroxy-TMP ~5.15 - 500>0.991.55.0

Table 4: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Trimethoprim 598.54.2
50101.23.1
50099.82.5
3-desmethyl-TMP 1097.95.1
100102.53.8
400100.33.2
4-desmethyl-TMP 1098.24.8
100101.93.5
400100.12.9

Visualizations

Trimethoprim_Metabolism cluster_phase1 Phase I Metabolism Trimethoprim Trimethoprim 3-desmethyl-TMP 3-desmethyl-TMP Trimethoprim->3-desmethyl-TMP O-demethylation 4-desmethyl-TMP 4-desmethyl-TMP Trimethoprim->4-desmethyl-TMP O-demethylation 1-N-oxide-TMP 1-N-oxide-TMP Trimethoprim->1-N-oxide-TMP N-oxidation 3-N-oxide-TMP 3-N-oxide-TMP Trimethoprim->3-N-oxide-TMP N-oxidation alpha-hydroxy-TMP alpha-hydroxy-TMP Trimethoprim->alpha-hydroxy-TMP Hydroxylation

Caption: Metabolic pathway of Trimethoprim.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MSMS_Detection MS/MS Detection (MRM) UPLC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for UPLC-MS/MS analysis.

References

Troubleshooting & Optimization

potential interferences in Trimethoprim bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trimethoprim bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential interferences in the quantitative analysis of Trimethoprim in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Trimethoprim bioanalysis?

A1: The most common sources of interference in Trimethoprim bioanalysis include:

  • Matrix Effects: Endogenous components of biological matrices such as plasma, serum, and urine can co-elute with Trimethoprim and its internal standard, leading to ion suppression or enhancement in mass spectrometry-based assays.[1] Phospholipids are often a major contributor to matrix effects in plasma samples.

  • Co-administered Drugs: Medications frequently prescribed with Trimethoprim, or other common over-the-counter drugs, and their metabolites can cause interference. This can be due to co-elution with the analyte or its internal standard, or through alteration of the ionization process.

  • Metabolites of Trimethoprim: Trimethoprim is metabolized in the body, and its metabolites can potentially interfere with the analysis of the parent drug if they are not chromatographically separated.

  • Sample Collection and Handling: Improper sample collection, storage, or the use of certain anticoagulants can introduce interfering substances.

Q2: What are some of the known metabolites of Trimethoprim?

A2: Trimethoprim is metabolized in the liver to several metabolites. The main routes of metabolism include N-oxidation, O-demethylation, and α-hydroxylation. Some of the identified metabolites include 1-N-oxide, 3-N-oxide, 3'-desmethyltrimethoprim, and 4'-desmethyltrimethoprim. These metabolites can be further conjugated to form glucuronide or sulfate derivatives.

Q3: Which co-administered drugs are known to have the potential to interfere with Trimethoprim analysis?

A3: While specific analytical interference is method-dependent, drugs that are often co-administered with Trimethoprim and have the potential to interfere include:

  • Sulfamethoxazole (often formulated with Trimethoprim)

  • Warfarin

  • Methotrexate

  • Angiotensin-converting enzyme (ACE) inhibitors

  • Angiotensin receptor blockers (ARBs)

  • Certain oral diabetes medications

It is crucial to have a comprehensive list of all medications the subject is taking to assess the potential for interference.

Q4: How can matrix effects be minimized during sample preparation?

A4: Effective sample preparation is critical to minimize matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method to remove the majority of proteins from plasma or serum samples. However, it may not effectively remove phospholipids, which are a significant source of matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquids. LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances. It utilizes a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa. Different SPE sorbents (e.g., C18, mixed-mode) can be optimized for Trimethoprim extraction to achieve a very clean sample extract.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during Trimethoprim bioanalysis.

Diagram: Troubleshooting Workflow for Trimethoprim Bioanalysis

TroubleshootingWorkflow cluster_start cluster_peak_shape Peak Shape Issues cluster_quantitation Quantitation Issues cluster_solutions_peak Solutions for Peak Shape cluster_solutions_quant Solutions for Quantitation cluster_matrix_effects Addressing Matrix Effects start Start: Analytical Issue Observed (e.g., Poor Peak Shape, Inaccurate Results, High Variability) peak_shape Assess Peak Shape (Tailing, Fronting, Splitting) start->peak_shape quant_issue Assess Quantitation (Inaccuracy, Imprecision, Non-linearity) start->quant_issue tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? tailing->fronting No sol_tailing Check for: - Column Degradation - Active Sites on Column - pH of Mobile Phase tailing->sol_tailing Yes splitting Peak Splitting? fronting->splitting No sol_fronting Check for: - Sample Overload - Incorrect Sample Solvent fronting->sol_fronting Yes sol_splitting Check for: - Column Contamination/Void - Injector Issues splitting->sol_splitting Yes inaccuracy Inaccurate Results? quant_issue->inaccuracy imprecision High Variability? inaccuracy->imprecision No sol_inaccuracy Investigate: - Matrix Effects (Ion Suppression/Enhancement) - Internal Standard Performance - Calibration Curve Issues inaccuracy->sol_inaccuracy Yes sol_imprecision Investigate: - Inconsistent Sample Preparation - Instrument Instability - Carryover imprecision->sol_imprecision Yes matrix_effects Evaluate Matrix Effects (Post-column infusion or Post-extraction spike) sol_inaccuracy->matrix_effects optimize_sample_prep Optimize Sample Preparation (e.g., Switch to SPE, Modify SPE protocol) matrix_effects->optimize_sample_prep optimize_chroma Optimize Chromatography (e.g., Change Column, Modify Gradient) matrix_effects->optimize_chroma use_sil_is Use Stable Isotope Labeled Internal Standard matrix_effects->use_sil_is

Caption: Troubleshooting workflow for identifying and resolving common issues in Trimethoprim bioanalysis.

Common Problems and Solutions

1. Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes and Solutions:

    • Peak Tailing:

      • Cause: Secondary interactions between the basic Trimethoprim molecule and active sites on the silica-based column packing. Column degradation.

      • Solution: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). Ensure the mobile phase pH is appropriate to maintain Trimethoprim in a single ionic state. Replace the column if it is old or has been exposed to harsh conditions.

    • Peak Fronting:

      • Cause: Sample overload (injecting too high a concentration). The sample solvent is stronger than the mobile phase.

      • Solution: Dilute the sample. Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.

    • Peak Splitting:

      • Cause: Contamination or a void at the head of the column. Partial clogging of the injector or tubing.

      • Solution: Reverse-flush the column (if permissible by the manufacturer). Use a guard column to protect the analytical column. If the problem persists, replace the column. Clean the injector and check all connections.

2. Issue: Inaccurate or Imprecise Results

  • Possible Causes and Solutions:

    • Matrix Effects (Ion Suppression or Enhancement):

      • Cause: Co-eluting endogenous compounds from the biological matrix affecting the ionization of Trimethoprim and/or the internal standard.

      • Solution:

        • Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.

        • Optimize Chromatography: Modify the chromatographic method (e.g., gradient, column chemistry) to separate Trimethoprim from the interfering matrix components.

        • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Trimethoprim-d9) will co-elute with Trimethoprim and experience the same degree of matrix effect, thus providing more accurate compensation.

    • Internal Standard (IS) Variability:

      • Cause: The chosen internal standard is not tracking the analyte's behavior during sample preparation and analysis.

      • Solution: If not already in use, switch to a stable isotope-labeled internal standard for Trimethoprim. If using an analog IS, ensure its extraction recovery and ionization are consistent and similar to Trimethoprim across different sample lots.

    • Carryover:

      • Cause: Adsorption of Trimethoprim onto surfaces in the autosampler or LC system, leading to its appearance in subsequent blank injections.

      • Solution: Optimize the autosampler wash procedure, using a strong organic solvent. Check for and replace any contaminated tubing or fittings.

Quantitative Data on Potential Interferences

The extent of interference is highly dependent on the specific analytical method and the biological matrix. The following table summarizes some reported quantitative data and provides general expectations for different types of interference.

Interfering Substance/FactorType of InterferenceQuantitative Impact on Trimethoprim AnalysisMitigation Strategy
Endogenous Matrix Components (Plasma) Ion SuppressionAverage ion suppression of around 15-20% has been reported in some LC-MS/MS methods when analyzed with sulfamethoxazole.[2] However, with optimized sample preparation and chromatography, some methods report no significant matrix effect.[1]Solid-Phase Extraction (SPE), use of a stable isotope-labeled internal standard.
Co-administered Sulfamethoxazole Potential for co-elution and mutual ion suppression/enhancement.In a study analyzing both, the internal standard for sulfamethoxazole showed an average ion suppression of 19.0% ± 7.2%.[2] The effect on Trimethoprim was not explicitly separated but is expected to be similar if co-eluting.Chromatographic separation of the two compounds and their respective internal standards.
Trimethoprim Metabolites Potential for co-elution and isobaric interference.Quantitative data on the specific impact of each metabolite is not readily available in the literature and is highly method-dependent.Development of a chromatographic method with sufficient resolution to separate the parent drug from its major metabolites.
Hemolyzed or Lipemic Plasma Matrix EffectsCan significantly increase ion suppression. The quantitative impact varies greatly depending on the degree of hemolysis or lipemia.Use of specific sample preparation techniques designed to remove red blood cell components or lipids (e.g., phospholipid removal plates/cartridges).

Detailed Experimental Protocols

The following are examples of experimental protocols that can be adapted for the bioanalysis of Trimethoprim.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of Trimethoprim internal standard.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve analyte stability).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific SPE sorbent and format used.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard and 800 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Then, wash with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the Trimethoprim and internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • LC System: A UPLC or HPLC system.

  • Column: A C18 or a mixed-mode reversed-phase/cation-exchange column (e.g., 50 x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute Trimethoprim, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from matrix components and metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions:

    • Trimethoprim: m/z 291.1 → 230.1 (quantifier), 291.1 → 123.1 (qualifier)

    • Trimethoprim-d9 (IS): m/z 300.2 → 239.2

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument being used.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Trimethoprim Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving common chromatographic issues encountered during the analysis of Trimethoprim. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in achieving optimal peak shapes and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific peak shape problems you may encounter during Trimethoprim chromatography.

Peak Tailing

Question: Why is my Trimethoprim peak exhibiting tailing?

Answer:

Peak tailing is a common issue in the chromatography of basic compounds like Trimethoprim and is often caused by secondary interactions with the stationary phase.[1][2][3] Here are the primary causes and solutions:

  • Secondary Interactions with Silanol Groups: Trimethoprim, being a basic compound, can interact strongly with acidic silanol groups present on the surface of silica-based columns.[1][2][4][5] This leads to some molecules being retained longer, resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1] For acidic analytes, a lower pH is generally preferred to keep them from being ionized.[6]

    • Solution 2: Use an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of accessible silanol groups on the stationary phase.[1]

    • Solution 3: Increase Buffer Concentration: Insufficient buffer concentration in the mobile phase can lead to peak tailing.[7] Try increasing the buffer concentration to see if the peak shape improves.

  • Metal Contamination: Trace metal contaminants in the sample, mobile phase, or from stainless steel components of the HPLC system can interact with Trimethoprim and cause peak tailing.[2][8]

    • Solution: Ensure high purity of mobile phase and sample. Use an in-line filter to trap any particulate matter.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3]

    • Solution: Reduce the injection volume or the concentration of the sample.[1][9]

Peak Fronting

Question: What causes peak fronting for my Trimethoprim analysis?

Answer:

Peak fronting, where the peak is broader in the first half and narrower in the second, can be attributed to several factors:[1]

  • Column Overload: As with peak tailing, overloading the column with too much sample is a primary cause of fronting.[1][9]

    • Solution: Decrease the amount of sample being injected onto the column.[1][9]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[1]

    • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Column Collapse: A physical change or collapse of the column bed can result in peak fronting.[1][8] This can be caused by operating the column outside its recommended pH or temperature range.[1]

    • Solution: Operate the column within the manufacturer's specified limits for pH and temperature. If column collapse is suspected, the column may need to be replaced.[1]

Split Peaks

Question: My Trimethoprim peak is splitting. What should I do?

Answer:

Split peaks can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.[10]

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly and resulting in split peaks.[7][10]

    • Solution: Reverse-flush the column to try and dislodge the blockage.[7][10] If this doesn't work, the frit may need to be replaced, or the entire column if the frit is not replaceable. Using a guard column or an in-line filter can help prevent this issue.[7]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.[8]

    • Solution: A column with a void typically needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Experimental Protocols & Data

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow to follow when troubleshooting poor peak shape in Trimethoprim chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing tailing_causes Potential Causes: - Secondary Silanol Interactions - Metal Contamination - Column Overload is_tailing->tailing_causes Yes is_fronting Is the peak fronting? is_tailing->is_fronting No solution_ph Lower Mobile Phase pH tailing_causes->solution_ph solution_endcap Use End-Capped Column tailing_causes->solution_endcap solution_overload_tail Reduce Sample Concentration/ Injection Volume tailing_causes->solution_overload_tail end Peak Shape Improved solution_ph->end solution_endcap->end solution_overload_tail->end fronting_causes Potential Causes: - Column Overload - Poor Sample Solubility - Column Collapse is_fronting->fronting_causes Yes is_split Is the peak splitting? is_fronting->is_split No solution_overload_front Reduce Sample Concentration/ Injection Volume fronting_causes->solution_overload_front solution_solubility Improve Sample Solubility/ Change Sample Solvent fronting_causes->solution_solubility solution_column_collapse Check Column Operating Conditions/ Replace Column fronting_causes->solution_column_collapse solution_overload_front->end solution_solubility->end solution_column_collapse->end split_causes Potential Causes: - Blocked Column Frit - Column Void - Sample Solvent Mismatch is_split->split_causes Yes solution_frit Reverse-Flush Column/ Replace Frit split_causes->solution_frit solution_void Replace Column split_causes->solution_void solution_solvent Inject Sample in Mobile Phase split_causes->solution_solvent solution_frit->end solution_void->end solution_solvent->end

Caption: A troubleshooting workflow for identifying and resolving poor peak shape in Trimethoprim chromatography.

Protocol for Investigating Column Overload
  • Prepare a Dilution Series: Prepare a series of Trimethoprim standard solutions at different concentrations (e.g., 100%, 50%, 25%, and 10% of the original sample concentration).

  • Inject and Analyze: Inject the same volume of each standard solution from the dilution series into the HPLC system.

  • Evaluate Peak Shape: Observe the peak shape for each concentration. If the peak shape improves (i.e., less fronting or tailing) at lower concentrations, column overload is the likely cause.

  • Determine Optimal Concentration: Identify the highest concentration that still provides an acceptable peak shape. This will be your working concentration range for future analyses.

Common HPLC Method Parameters for Trimethoprim Analysis

The following table summarizes typical HPLC method parameters for the analysis of Trimethoprim, compiled from various sources. These can serve as a starting point for method development and optimization.

ParameterTypical Conditions
Column C18 (Octadecylsilane)[11]
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate)[11][12]
pH Typically in the acidic range (e.g., 3.0) to control silanol interactions[11]
Detection UV at approximately 225-260 nm[11][13]
Flow Rate 1.0 mL/min[11]
Injection Volume 10-20 µL

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of Trimethoprim and the stationary phase, which can lead to poor peak shape.

ChemicalInteractions cluster_analyte Trimethoprim (Analyte) cluster_column Silica-Based C18 Column (Stationary Phase) trimethoprim Basic Functional Groups interaction Secondary Ionic Interactions trimethoprim->interaction silanol Residual Silanol Groups (Acidic) silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The interaction between basic Trimethoprim and acidic silanol groups on the column can cause peak tailing.

References

Technical Support Center: Optimizing Trimethoprim Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Trimethoprim from various biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Recovery of Trimethoprim

Question: I am experiencing low recovery of Trimethoprim from my plasma/urine samples. What are the potential causes and how can I troubleshoot this issue?

Answer: Low recovery of Trimethoprim can stem from several factors throughout the extraction process. Here is a step-by-step guide to troubleshoot this common problem.

Potential Causes & Solutions:

  • Suboptimal pH during Extraction: Trimethoprim is a weakly basic drug. Its extraction efficiency is highly dependent on the pH of the sample matrix.

    • Solution: Adjust the pH of your plasma or urine sample to a basic range (typically pH 9-11) before extraction. This ensures that Trimethoprim is in its non-ionized form, which is more readily extracted by organic solvents in liquid-liquid extraction (LLE) or retained on non-polar solid-phase extraction (SPE) cartridges. For instance, one method successfully used 3.8N sodium hydroxide to basify samples before extraction[1][2].

  • Inappropriate Extraction Solvent/Method: The choice of extraction solvent and method is critical for achieving high recovery.

    • Solution for LLE: A mixture of chloroform and 2-propanol (95:5) has been shown to be effective for extracting Trimethoprim from basified plasma and urine[1][2]. If you are using a different solvent, consider switching to this combination.

    • Solution for SPE: For solid-phase extraction, C18 cartridges are commonly used. Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Elution with an appropriate solvent, such as methanol, is crucial for high recovery. One study reported an 82% recovery rate using a solid-phase column chromatography method[3].

    • Solution for Protein Precipitation (PPT): While simple, PPT can sometimes lead to lower recovery due to co-precipitation of the analyte. If using PPT with a solvent like acetonitrile, ensure the ratio of solvent to sample is optimal. Perchloric acid (0.33 M) has also been used for protein precipitation[4].

  • Insufficient Vortexing/Mixing: Inadequate mixing during the extraction step can lead to incomplete partitioning of Trimethoprim into the extraction solvent.

    • Solution: Ensure vigorous vortexing for a sufficient duration (e.g., 1-5 minutes) to facilitate thorough mixing of the sample with the extraction solvent[5].

  • Sample Homogeneity Issues (for dried spots): For dried plasma or urine spots, the distribution of the analyte may not be uniform across the spot.

    • Solution: It is recommended to use a larger punch size (e.g., 6 mm) to sample the majority of the spot, which helps to minimize issues related to non-homogeneity[5].

Issue 2: High Variability in Results

Question: My replicate samples are showing high variability in Trimethoprim recovery. What could be causing this and how can I improve precision?

Answer: High variability in results can be frustrating and can compromise the reliability of your data. The following are common causes and their solutions.

Potential Causes & Solutions:

  • Inconsistent Sample Pre-treatment: Variations in pH adjustment, temperature, or incubation times during sample pre-treatment can lead to inconsistent extraction efficiencies.

    • Solution: Standardize your sample pre-treatment protocol. Use calibrated equipment for all measurements and ensure consistent timing for each step across all samples.

  • Manual Extraction Inconsistencies: Manual liquid-liquid or solid-phase extraction procedures can be prone to variability.

    • Solution: Where possible, use automated extraction systems to improve consistency. If performing manual extraction, pay close attention to pipetting accuracy, consistent timing for each step, and uniform mixing.

  • Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differential ion suppression or enhancement in LC-MS/MS analysis, resulting in high variability.

    • Solution: Refer to the "Matrix Effects" troubleshooting section below for detailed strategies on how to mitigate this issue. Using a stable isotope-labeled internal standard can help to compensate for variability caused by matrix effects[6][7].

Issue 3: Matrix Effects in LC-MS/MS Analysis

Question: I suspect matrix effects are impacting my Trimethoprim analysis by LC-MS/MS. How can I confirm and mitigate this?

Answer: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis[8][9].

Confirmation of Matrix Effects:

  • Post-Extraction Spike Method: Compare the signal response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects[8].

Mitigation Strategies:

  • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds from the sample extract.

    • Solution: Optimize your SPE or LLE protocol. For SPE, ensure proper washing steps to remove interfering substances before eluting the analyte. For LLE, consider a back-extraction step.

  • Chromatographic Separation: Modify your HPLC/UPLC method to chromatographically separate Trimethoprim from the co-eluting matrix components.

    • Solution: Adjust the mobile phase gradient, change the column chemistry, or use a longer column to improve separation.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution: This approach is feasible if the sensitivity of the assay is high enough to detect the diluted analyte[8].

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate quantification.

    • Solution: Incorporate a SIL-IS for Trimethoprim in your analytical method.

Quantitative Data Summary

Table 1: Reported Recovery of Trimethoprim from Biological Matrices

Biological MatrixExtraction MethodRecovery (%)Reference
Plasma, Serum, DialysateSolid-Phase Extraction82[3]
PlasmaLiquid-Liquid Extraction80.4[10]
Spiked WaterSolid-Phase Extraction108.7 ± 23.7[11]
Feed PremixesUltrasound-Assisted Extraction95.44 - 98.68[12]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Trimethoprim from Plasma

This protocol is a generalized procedure based on common practices for SPE.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer to adjust the pH to a basic range (e.g., pH 9-11).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the same buffer used in sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute Trimethoprim from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Trimethoprim from Plasma/Urine

This protocol is based on a published method with demonstrated effectiveness[1][2].

  • Sample Preparation:

    • Pipette 1 mL of plasma or urine into a glass tube.

    • Add an internal standard.

  • pH Adjustment:

    • Add a small volume of a strong base (e.g., 3.8N NaOH) to raise the pH to the basic range.

  • Extraction:

    • Add 5 mL of an extraction solvent mixture of chloroform:2-propanol (95:5).

    • Vortex vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for analysis.

Visualized Workflows and Logic

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plasma/Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to Basic add_is->ph_adjust vortex_prep Vortex ph_adjust->vortex_prep load Load Sample vortex_prep->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Buffer) condition->equilibrate equilibrate->load wash1 Wash 1 (Deionized Water) load->wash1 wash2 Wash 2 (Weak Organic) wash1->wash2 elute Elute (Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Solid-Phase Extraction (SPE) of Trimethoprim.

lle_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Plasma/Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to Basic add_is->ph_adjust add_solvent Add Extraction Solvent (Chloroform:2-Propanol) ph_adjust->add_solvent vortex_lle Vortex Vigorously add_solvent->vortex_lle centrifuge Centrifuge vortex_lle->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Trimethoprim.

troubleshooting_low_recovery start Low Trimethoprim Recovery q_ph Is sample pH basic (9-11) before extraction? start->q_ph a_ph_no Adjust pH to basic range q_ph->a_ph_no No q_solvent Is extraction solvent optimal? q_ph->q_solvent Yes a_ph_no->q_solvent a_solvent_no Consider Chloroform:2-Propanol (LLE) or Methanol elution (SPE) q_solvent->a_solvent_no No q_mixing Is mixing/vortexing adequate? q_solvent->q_mixing Yes a_solvent_no->q_mixing a_mixing_no Increase vortexing time/speed q_mixing->a_mixing_no No end Improved Recovery q_mixing->end Yes a_mixing_no->end

Caption: Troubleshooting Logic for Low Trimethoprim Recovery.

References

Technical Support Center: Minimizing Carryover in Trimethoprim HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals to address and minimize analyte carryover during the analysis of Trimethoprim.

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and how does it manifest in my chromatogram?

A1: HPLC carryover is the appearance of a small analyte peak in a blank injection that follows a sample injection containing a high concentration of the analyte.[1][2] This occurs when residual analyte from a previous injection contaminates the subsequent run.[3] Manifestations of carryover include:

  • Unexpected peaks in blank injections.[3]

  • Inaccurate and inconsistent quantification, particularly for low-concentration samples.[3]

  • False positives in trace analysis.[3]

Q2: What are the primary sources of carryover in an HPLC system?

A2: Carryover can originate from several components of the HPLC system. The most common sources include:

  • Autosampler and Injection Valve: Residual sample can adhere to the needle, needle seat, and rotor seals of the injection valve.[4][5] Worn seals and rotor grooves can trap and later release the sample.[4][5]

  • Column: Overloading the column with a high concentration of the sample can lead to the column "bleeding" the analyte in subsequent runs.[4][5] Insufficient column flushing between injections can also contribute to this issue.[5]

  • Tubing and Fittings: Improperly connected fittings can create dead volumes where the sample can be trapped.[1]

  • Contaminated Vials and Caps: Leachables from vial caps or improperly cleaned vials can introduce contaminants.[3]

Q3: How can I identify the source of the carryover in my system?

A3: A systematic approach is crucial for identifying the source of carryover. The following workflow can help pinpoint the issue:

A Observe Carryover Peak in Blank B Inject a Fresh Blank from a New Vial A->B C Carryover Persists? B->C D Yes C->D Yes E No C->E No G Remove Column (Replace with Union) D->G F Blank or Solvent is Contaminated E->F H Inject Blank G->H I Carryover Persists? H->I J Yes I->J Yes K No I->K No M Carryover is from Autosampler/Injector J->M L Column is the Source of Carryover K->L A Column Carryover Detected B Disconnect Column from Detector A->B C Flush with Strong Solvent (e.g., 100% Acetonitrile) B->C D Carryover Resolved? C->D E Yes D->E Yes F No D->F No G Reconnect Column and Re-equilibrate E->G H Perform Multi-Solvent Wash Protocol F->H I Reverse Column (if applicable) and Flush H->I J Re-test with Blank Injection I->J

References

stability of 4-Hydroxy Trimethoprim-d9 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of 4-Hydroxy Trimethoprim-d9 stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

A1: It is recommended to store neat this compound at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Information on the solubility of the parent compound, Trimethoprim, suggests that it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also shows solubility in alcohols like methanol and ethanol. While the exact solubility of this compound may vary, these solvents are a reasonable starting point for stock solution preparation. It is always advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Q4: Is this compound sensitive to light?

A4: There is no specific photostability data available for this compound. However, its parent compound, Trimethoprim, is known to undergo photodegradation.[2][3][4][5] Therefore, it is prudent to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: The parent compound, Trimethoprim, can degrade through hydrolysis and oxidation.[6] Photodegradation is also a known degradation pathway.[2][3][4][5] It is reasonable to assume that this compound may be susceptible to similar degradation pathways.

Troubleshooting Guide

Issue: I am seeing unexpected peaks in my chromatogram when analyzing my sample containing this compound.

  • Possible Cause 1: Degradation of the stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution from neat material and compare the chromatogram to that of the older stock solution. Ensure that the stock solution has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Run a blank injection of the solvent used to prepare the stock solution to check for contaminants. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Interaction with other components in the sample matrix.

    • Troubleshooting Step: Analyze a solution of this compound in the mobile phase to see if the unexpected peaks are still present.

Issue: The concentration of my this compound stock solution appears to have decreased over time.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review the storage conditions of your stock solution. Ensure it is stored at -20°C or -80°C and protected from light. Refer to the stability data for the parent compound for guidance on expected stability under different conditions.

  • Possible Cause 2: Evaporation of the solvent.

    • Troubleshooting Step: Ensure that the vial caps are sealed tightly to prevent solvent evaporation, especially for volatile organic solvents.

  • Possible Cause 3: Adsorption to the container surface.

    • Troubleshooting Step: Consider using silanized glass vials or low-adsorption polypropylene tubes for storing stock solutions, particularly for low-concentration solutions.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

  • Materials: this compound (neat solid), Dimethyl Sulfoxide (DMSO, analytical grade), calibrated analytical balance, volumetric flask, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of the compound using a calibrated analytical balance.

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a small amount of DMSO to the flask to dissolve the compound.

    • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Aliquot the stock solution into single-use amber vials or cryovials and store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC-UV Method for Trimethoprim (Parent Compound)

This method can be adapted for the analysis of this compound, although optimization may be required.[7][8][9][10][11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil C8 (100 x 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a ratio of 35:65 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 250 nm.[7]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution and the samples to be analyzed.

    • Monitor the peak area and retention time to assess the concentration and purity of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for Trimethoprim-d9 and this compound

CompoundFormStorage TemperatureDuration
This compound Neat Solid-20°CNot Specified
Trimethoprim-d9 Stock Solution-80°C6 months
-20°C1 month

Note: Specific stability data for this compound in solution is not publicly available. The data for Trimethoprim-d9 is provided as a guideline.

Visualizations

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

troubleshooting_logic Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak Observed check_degradation Prepare Fresh Stock and Re-analyze start->check_degradation check_contamination Analyze Solvent Blank check_degradation->check_contamination No degradation_issue Issue Resolved: Stock Degradation check_degradation->degradation_issue Yes check_matrix Analyze in Mobile Phase check_contamination->check_matrix No contamination_issue Issue Resolved: Solvent Contamination check_contamination->contamination_issue Yes matrix_issue Issue Resolved: Matrix Effect check_matrix->matrix_issue Yes further_investigation Further Investigation Needed check_matrix->further_investigation No

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in chromatographic analysis.

References

Technical Support Center: Optimizing Trimethoprim Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Trimethoprim. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation results.

Frequently Asked Questions (FAQs)

Q1: What is a common mobile phase composition for Trimethoprim analysis by reversed-phase HPLC?

A typical mobile phase for the reversed-phase HPLC separation of Trimethoprim consists of a mixture of an aqueous buffer and an organic solvent. Commonly used organic modifiers are acetonitrile and methanol. The aqueous component is often a buffer solution, such as phosphate or acetate buffer, to control the pH. For example, a mobile phase composed of a mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a 35:65 v/v ratio has been successfully used.[1] Another example is a mixture of water, acetonitrile, and triethylamine (838:160:2; v/v) adjusted to a pH of 5.5 with glacial acetic acid.[2]

Q2: How does the mobile phase pH affect the retention and peak shape of Trimethoprim?

The pH of the mobile phase is a critical parameter in the analysis of Trimethoprim, which is a weak base with a pKa of 7.4.[3] Adjusting the pH of the mobile phase can significantly impact its retention time and peak shape. For basic compounds like Trimethoprim, working at a pH where the analyte is in a single ionic form (either ionized or neutral) is often beneficial for symmetrical peak shapes. For instance, using a mobile phase with a pH of 3, adjusted with orthophosphoric acid, has been shown to provide good separation.[4] In contrast, a mobile phase with a pH of 6.15 has also been used effectively.[5] The optimal pH will depend on the specific column and other chromatographic conditions.

Q3: What are the consequences of an inappropriate mobile phase composition?

An unsuitable mobile phase can lead to several issues, including:

  • Poor peak shape: This can manifest as peak tailing or fronting, which complicates accurate quantification.[6][7]

  • Shifting retention times: Inconsistent mobile phase preparation can cause variability in retention times from one run to the next.

  • Poor resolution: Inadequate separation between Trimethoprim and other components in the sample mixture.

  • Split peaks: These can make quantification and identification of the compound difficult.[6]

  • Broad peaks: Wider peaks can reduce resolution and decrease the sensitivity of the analysis.[6]

Q4: Can additives be used in the mobile phase to improve peak shape?

Yes, additives can be incorporated into the mobile phase to enhance peak symmetry. For basic compounds like Trimethoprim, which can exhibit peak tailing due to interactions with residual silanol groups on the stationary phase, additives like triethylamine (TEA) are often used.[2] TEA acts as a competing base, masking the silanol groups and reducing their interaction with the analyte, resulting in more symmetrical peaks.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in the analysis of basic compounds like Trimethoprim.

Troubleshooting Workflow:

G start Poor Peak Shape Observed (Tailing or Fronting) check_ph Verify Mobile Phase pH start->check_ph adjust_ph Adjust pH to be 2-3 units away from Trimethoprim's pKa (~7.4) check_ph->adjust_ph pH is close to pKa add_tea Consider Adding Triethylamine (TEA) (e.g., 0.1%) to the Mobile Phase check_ph->add_tea pH is appropriate end_good Peak Shape Improved adjust_ph->end_good check_column Inspect Column Health add_tea->check_column Tailing persists add_tea->end_good replace_column Replace Column if Old or Contaminated check_column->replace_column Column is suspect end_bad Issue Persists check_column->end_bad Column is OK replace_column->end_good

Caption: Troubleshooting workflow for poor peak shape.

Explanation:

  • Verify Mobile Phase pH: Ensure the pH of the mobile phase is correctly prepared and is appropriate for Trimethoprim. A pH that is too close to the pKa of Trimethoprim (7.4) can lead to inconsistent ionization and poor peak shape.

  • Adjust pH: If the pH is problematic, adjust it to be at least 2-3 units away from the pKa. For Trimethoprim, a lower pH (e.g., 3-4) is often effective.

  • Add Triethylamine (TEA): If the pH is appropriate but tailing persists, consider adding a small amount of TEA (e.g., 0.1%) to the mobile phase.[2] This will help to mask active silanol sites on the column that can cause tailing.

  • Inspect Column Health: If the above steps do not resolve the issue, the problem may lie with the column itself. Column contamination or degradation can lead to poor peak shapes.

  • Replace Column: If the column is old or suspected to be contaminated, replacing it with a new one is the next logical step.

Issue 2: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

Troubleshooting Workflow:

G start Shifting Retention Times Observed check_mobile_phase Verify Mobile Phase Preparation start->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh Inconsistent preparation suspected check_pump Check HPLC Pump Performance (Flow Rate Consistency) check_mobile_phase->check_pump Preparation is correct end_good Retention Times Stabilized prepare_fresh->end_good prime_pump Prime the Pump check_pump->prime_pump Flow rate is fluctuating check_leaks Inspect for System Leaks check_pump->check_leaks Flow rate is stable prime_pump->end_good fix_leaks Fix any Identified Leaks check_leaks->fix_leaks Leaks are found end_bad Issue Persists check_leaks->end_bad No leaks fix_leaks->end_good

Caption: Troubleshooting workflow for shifting retention times.

Explanation:

  • Verify Mobile Phase Preparation: Inaccurate mixing of the mobile phase components is a common cause of retention time drift. Ensure the proportions of the aqueous and organic phases are accurate.

  • Prepare Fresh Mobile Phase: If there is any doubt about the mobile phase, prepare a fresh batch. Evaporation of the organic component over time can also alter the composition and affect retention.

  • Check HPLC Pump Performance: The HPLC pump should deliver a consistent and precise flow rate. Fluctuations in the flow rate will directly impact retention times.

  • Prime the Pump: Air bubbles in the pump head can cause flow rate inconsistencies. Priming the pump can help to remove any trapped air.

  • Inspect for System Leaks: A leak in the system, even a small one, can lead to a drop in pressure and affect the flow rate, causing retention times to shift.

Experimental Protocols

Below are examples of experimental conditions that have been used for the separation of Trimethoprim.

Method 1: Isocratic Separation with Phosphate Buffer and Acetonitrile/Methanol

  • Column: XBridge reversed-phase C18 (150 x 4.6 mm I.D.)[3]

  • Mobile Phase: Phosphate buffer (0.1 M), acetonitrile, and methanol (65:20:15 v/v/v) with 1 ml of acetic acid added.[3]

  • Flow Rate: 1.0 ml/min[3]

  • Detection: UV at 225 nm[3]

  • Injection Volume: 150 µl[3]

  • Retention Time for Trimethoprim: Approximately 3.7 minutes[3]

Method 2: Isocratic Separation with Water, Acetonitrile, and Triethylamine

  • Column: Octadecyl silane C18 (250 mm × 4.6 mm i.d., 5 μm particle size)[2]

  • Mobile Phase: Water, acetonitrile, and triethylamine (838:160:2 v/v/v), adjusted to pH 5.5 ± 0.05 with glacial acetic acid.[2]

  • Flow Rate: 1.4 ml/min[2]

  • Detection: UV at 254 nm[2]

  • Temperature: Room temperature[2]

Method 3: Isocratic Separation with Phosphate Buffer and Acetonitrile

  • Column: Inertsil C8 (100 x 4.6 µm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer (pH ~6.5) in a 35:65 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 250 nm[1]

  • Retention Time for Trimethoprim: 5.70 min[1]

Data Presentation

The following tables summarize the impact of different mobile phase compositions on the retention time of Trimethoprim, based on published methods.

Table 1: Comparison of Different Mobile Phase Compositions and Their Impact on Trimethoprim Retention Time

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection (nm)Trimethoprim Retention Time (min)Reference
Phosphate buffer (0.1 M):Acetonitrile:Methanol (65:20:15) + Acetic AcidC181.02253.7
Water:Acetonitrile:Triethylamine (838:160:2), pH 5.5C181.4254Not Specified[2]
Acetonitrile:Potassium Dihydrogen Phosphate buffer (35:65), pH 6.5C81.02505.70[1]
Acetonitrile:Buffer (60:40), pH 6.0C181.2Not Specified2.873[8]
Methanol:Water (60:40), pH 3.0C181.8Not SpecifiedNot Specified[4]
Buffer (pH 5.5):Methanol (75:25)C181.22202.9

Table 2: Effect of Acetonitrile Percentage on Trimethoprim Retention Time (with a constant buffer ratio)

Buffer:Acetonitrile Ratio (v/v)Trimethoprim Retention Time (min)
15:853.564
20:803.302
25:753.250
30:703.244
35:653.251
40:603.310
45:553.407
Data adapted from a study on the separation of multiple pharmaceutical compounds, including Trimethoprim.[8]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) are objectively evaluated, supported by experimental data from published studies. This document aims to assist researchers in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and throughput.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of Trimethoprim in pharmaceutical formulations and biological matrices. The following tables summarize the key performance parameters of HPLC, UV-Vis Spectrophotometry, and HPTLC methods, providing a clear comparison to aid in method selection.

Table 1: Comparison of Quantitative Validation Data for Trimethoprim Analysis

ParameterHPLC MethodUV-Vis Spectrophotometry MethodHPTLC Method
Linearity Range 0.25 - 100 µg/mL[1][2]4.0 - 60 µg/mL[3][4][5]Not explicitly found
Correlation Coefficient (r²) ≥ 0.99[1][2][6]≥ 0.998[4][5]Not explicitly found
Accuracy (% Recovery) 82%[1]~100%[7]99.66% ± 1.21[8]
Precision (% RSD) < 15%[2]< 2%[5]0.83 - 1.64%[8]
Limit of Detection (LOD) 0.03 - 0.2 µg/mL[2][9]0.0436 µg/mL[10]Not explicitly found
Limit of Quantification (LOQ) 0.135 µg/mL[10]Not explicitly foundNot explicitly found

Table 2: Comparison of Experimental Protocols for Trimethoprim Analysis

ParameterHPLC MethodUV-Vis Spectrophotometry MethodHPTLC Method
Mobile Phase / Solvent Acetonitrile:0.01 M Sodium Acetate[1]Methanol[4][5]Toluene:Ethyl Acetate:Methanol (50:28.5:21.5, v/v/v)[8]
Stationary Phase (Column) Reversed-phase C18[6][11]Not ApplicableGlass-backed silica gel 60 F254 plates[8]
Detection Wavelength 225 - 254 nm[1][2]285 nm[4][5]254 nm[8]
Sample Preparation Solid-phase extraction or protein precipitation[1][2]Dissolution in methanol[4][5]Dissolution in appropriate solvent
Analysis Time ~10 - 18 minutes per sample[2][12]RapidNot explicitly found

Detailed Experimental Protocols

A thorough understanding of the experimental methodology is crucial for replicating and validating analytical methods. This section provides detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of Trimethoprim in plasma and pharmaceutical dosage forms.

1. Sample Preparation:

  • For Plasma Samples: To 200 µL of plasma, add a known concentration of an internal standard. Precipitate proteins by adding 800 µL of 0.33 M perchloric acid. Vortex for 1 minute and then centrifuge at 4500 rpm for 10 minutes. The resulting supernatant is collected for injection.[2]

  • For Pharmaceutical Formulations: An accurately weighed portion of powdered tablets equivalent to about 40 mg of trimethoprim is transferred to a 100-mL volumetric flask. Add about 50 mL of water, sonicate for 5 minutes, and then dilute to volume with water. The solution is filtered through a 0.45-µm pore size filter before injection.[11]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of 0.1 M phosphate buffer, acetonitrile, and methanol (65:20:15 v/v/v).[2] Alternatively, a mobile phase of acetonitrile and 0.01 M sodium acetate can be used.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 225 nm or 254 nm.[1][2]

  • Injection Volume: 150 µL.[2]

UV-Visible Spectrophotometry Protocol

This is a simpler and more rapid method suitable for the determination of Trimethoprim in bulk and tablet dosage forms.

1. Sample Preparation:

  • A standard stock solution of Trimethoprim (1000 µg/mL) is prepared by dissolving 100 mg of pure drug in 100 mL of methanol.[5]

  • Working standard solutions are prepared by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 10-60 µg/mL).[4][5]

  • For tablet analysis, a quantity of powdered tablets equivalent to 100 mg of Trimethoprim is dissolved in 50 mL of methanol, sonicated, and then diluted to a suitable concentration with methanol.[3]

2. Spectrophotometric Measurement:

  • The absorbance of the prepared solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 285 nm, against a methanol blank.[4][5]

  • A calibration curve is constructed by plotting absorbance versus concentration.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This method offers an alternative to HPLC for the quality control of co-trimoxazole tablets.

1. Sample Preparation:

  • Standard and sample solutions of Trimethoprim are prepared in a suitable solvent.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[8]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in the ratio of 50:28.5:21.5 (v/v/v).[8]

  • Development: The plate is developed in a suitable chromatographic chamber.

  • Detection: Densitometric scanning at 254 nm.[8] The Rf value for Trimethoprim is approximately 0.30.[8]

Visualizing Analytical Method Validation

To further clarify the processes involved in analytical method validation, the following diagrams illustrate the general workflow and the interrelation of key validation parameters.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Analytical Method & Scope select_parameters Select Validation Parameters define_method->select_parameters prepare_materials Prepare Standards & Samples select_parameters->prepare_materials perform_experiments Perform Experiments prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data assess_parameters Assess Validation Parameters collect_data->assess_parameters document_results Document Results in Validation Report assess_parameters->document_results

Caption: General workflow for the validation of an analytical method.

validation_parameter_relationships node_accuracy Accuracy node_method Validated Analytical Method node_accuracy->node_method node_precision Precision node_precision->node_method node_linearity Linearity & Range node_linearity->node_accuracy node_linearity->node_precision node_lod_loq LOD & LOQ node_linearity->node_lod_loq node_specificity Specificity node_specificity->node_method node_lod_loq->node_method node_robustness Robustness node_robustness->node_method

Caption: Logical relationship between key analytical method validation parameters.

References

A Comparative Guide to Internal Standards for the Quantification of Trimethoprim and its Metabolites: 4-Hydroxy Trimethoprim-d9 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxy Trimethoprim-d9 and other commonly used internal standards for the accurate quantification of trimethoprim and its metabolites in biological matrices. The selection of an appropriate internal standard is critical for correcting analytical variability in extraction, derivatization, and instrument response, thereby ensuring the reliability of bioanalytical data.

Introduction to Internal Standards in Trimethoprim Analysis

In the quantitative analysis of trimethoprim and its metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable. An ideal IS should mimic the analyte's behavior throughout the analytical process. Deuterated analogs of the analyte are often considered the "gold standard" as they co-elute with the analyte and exhibit similar ionization efficiency, thus effectively compensating for matrix effects.

This guide focuses on the use of This compound , a deuterated metabolite of trimethoprim, and compares its theoretical and practical advantages against other potential internal standards, primarily Trimethoprim-d9 .

Performance Comparison of Internal Standards

FeatureThis compoundTrimethoprim-d9Non-Isotopically Labeled Analogs
Analyte(s) Targeted Primarily 4-Hydroxy Trimethoprim; can also be used for other metabolites and parent drug.Primarily Trimethoprim; can be used for metabolites with careful validation.Trimethoprim and its metabolites.
Co-elution with Analyte Expected to closely co-elute with 4-Hydroxy Trimethoprim.Expected to closely co-elute with Trimethoprim.May have different retention times.
Ionization Efficiency Very similar to 4-Hydroxy Trimethoprim.Very similar to Trimethoprim.Can differ significantly from the analyte.
Correction for Matrix Effects Excellent for 4-Hydroxy Trimethoprim.Excellent for Trimethoprim.Less effective due to potential differences in ionization suppression or enhancement.
Correction for Extraction Recovery Excellent, as it mimics the metabolite's physicochemical properties.Good, but may not perfectly mimic the extraction behavior of more polar metabolites.May have different extraction recoveries.
Commercial Availability Available from specialty chemical suppliers.Readily available from various suppliers.Generally readily available.
Cost Generally higher due to synthesis complexity.Generally high.Lower cost.
Potential for Cross-Interference Minimal, due to the mass difference from the unlabeled metabolite.Minimal, due to the mass difference from the unlabeled parent drug.Potential for isobaric interferences.

Summary of available performance data for Trimethoprim-d9:

ParameterReported Value
Recovery Data not explicitly available in the reviewed literature.
Matrix Effect Deuterated internal standards are known to effectively compensate for matrix effects.
Precision (%RSD) Intra- and inter-assay precision for methods using Trimethoprim-d9 are typically well within acceptable limits (<15%).

Experimental Protocols

The following is a representative experimental protocol for the analysis of trimethoprim and its metabolites using a deuterated internal standard, synthesized from publicly available methods.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Trimethoprim-d9 at a final concentration of 50 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Trimethoprim: m/z 291.1 → 230.1

    • 4-Hydroxy Trimethoprim: m/z 307.1 → 246.1

    • Trimethoprim-d9: m/z 300.2 → 239.2

    • This compound: m/z 316.2 → 255.2

Visualizations

Trimethoprim Metabolism Pathway

Trimethoprim_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism TMP Trimethoprim TMP_1_oxide Trimethoprim 1-N-oxide TMP->TMP_1_oxide N-oxidation TMP_3_oxide Trimethoprim 3-N-oxide TMP->TMP_3_oxide N-oxidation alpha_OH_TMP α-Hydroxy Trimethoprim TMP->alpha_OH_TMP Hydroxylation O_demethyl_TMP O-Desmethyl Trimethoprim TMP->O_demethyl_TMP O-demethylation four_OH_TMP 4-Hydroxy Trimethoprim O_demethyl_TMP->four_OH_TMP Hydroxylation four_OH_TMP_gluc 4-Hydroxy Trimethoprim Glucuronide four_OH_TMP->four_OH_TMP_gluc Glucuronidation

Caption: Metabolic pathway of Trimethoprim.

Experimental Workflow for Sample Analysis

Experimental_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation vortex Vortexing (1 min) protein_precipitation->vortex centrifuge Centrifugation (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Sample preparation and analysis workflow.

Conclusion

The choice between this compound and Trimethoprim-d9 as an internal standard depends on the specific goals of the bioanalytical method.

  • For methods focused solely on the quantification of 4-Hydroxy Trimethoprim , its deuterated analog, This compound , is theoretically the superior choice. It will most accurately mimic the analyte's behavior during sample preparation and analysis, leading to the most reliable correction for any analytical variability.

  • For methods aiming to quantify both Trimethoprim and its metabolites , including 4-Hydroxy Trimethoprim, Trimethoprim-d9 is a practical and widely used internal standard. While it may not perfectly track the behavior of all metabolites, its use is well-established and provides robust results when the method is properly validated.

Ultimately, the decision should be based on a thorough method validation that assesses parameters such as recovery, matrix effects, and precision for all analytes of interest with the chosen internal standard.

A Comparative Guide to Inter-Laboratory Trimethoprim Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate assay for their specific needs. The guide summarizes key performance data, details experimental protocols, and visualizes experimental workflows and the mechanism of action of Trimethoprim.

Data Presentation: A Comparative Analysis of Trimethoprim Assay Performance

The following table summarizes the quantitative performance of different analytical methods for Trimethoprim determination as reported in various studies. Direct comparison between methods should be made with caution due to variations in matrices, instrumentation, and experimental conditions across different laboratories.

Method Matrix Linearity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD or %CV) Accuracy/Recovery (%) Reference
HPLC-UV Plasma0.25 - 5 µg/mL0.2 µg/mL0.25 µg/mL< 15%Not Specified[1]
HPLC-UV Liquid SuspensionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
RP-HPLC Oral SuspensionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAssay: 99.30%
HILIC-HPLC Pharmaceutical Formulations0.01 - 3 ppm0.008 ppm0.0242 ppm< 1%99 - 102.5%
LC-MS/MS Dried Plasma Spots (DPS)100 - 50,000 ng/mLNot Specified100 ng/mL< 15%Within ± 15% of theoretical value[3]
LC-MS/MS Dried Urine Spots (DUS)500 - 250,000 ng/mLNot Specified500 ng/mL< 15%Within ± 15% of theoretical value[3]
SPE-MS/MS Serum1.2 - 40 µg/mL0.06 µg/mLNot SpecifiedIntra-assay: <7%, Inter-assay: <10%All data points < ±15% of the mean[4][5]
UPLC-MS/MS Human PlasmaNot SpecifiedNot Specified0.1 - 2 mg/L1.3 - 9.7%85.3 - 112.7%[6]
LC-MS/MS Honey5 - 150 ng/mLNot SpecifiedCCα: 2.16-22.12 µg/kg, CCβ: 2.67-27.36 µg/kg< 20%80 - 120%[7]
ELISA Food (Muscle, Liver, Milk, Urine)0.1 - 8.1 ppbNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
ELISA Honey0.5 - 80 ppbNot Specified2 ppbNot SpecifiedNot Specified[9]
Spectrophotometric (NQS) Aqueous Solution5 - 16 µg/mL0.0436 µg/mL0.135 µg/mL0.380%100.38%[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on information extracted from the cited literature and represent typical procedures.

High-Performance Liquid Chromatography (HPLC)

a) Reversed-Phase HPLC (RP-HPLC) with UV Detection [1][2][11]

  • Sample Preparation:

    • For plasma samples, protein precipitation is a common first step. This can be achieved by adding an organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[12] The supernatant is then collected for analysis.

    • For liquid oral suspensions, a dilution step with the mobile phase is typically performed, followed by filtration through a 0.45 µm filter.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.[1][2][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. The exact ratio can vary to optimize separation.[1][2] For example, one method uses a mobile phase of phosphate buffer (0.1 M), acetonitrile, and methanol in a 65:20:15 ratio.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

    • Detection: UV detection is commonly performed at a wavelength around 225 nm or 254 nm.[1][2]

  • Quantification: A calibration curve is generated using standards of known Trimethoprim concentrations. The concentration of Trimethoprim in the samples is then determined by comparing their peak areas to the calibration curve.[1]

b) Hydrophilic Interaction Liquid Chromatography (HILIC) [13]

  • Sample Preparation: Pharmaceutical formulations are dissolved in the mobile phase and diluted to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: A HILIC stationary phase (e.g., HALO-HILIC) is used.[13]

    • Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., sodium acetate buffer at pH 4.75) is employed. A typical composition is 90% acetonitrile and 10% buffer.[13]

    • Detection: UV detection at 280 nm.[13]

  • Quantification: Similar to RP-HPLC, quantification is achieved using a calibration curve prepared with known standards.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6][13]
  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, acetonitrile containing an isotopically labeled internal standard (e.g., D9-TMP) is added to precipitate proteins.[4][12] The mixture is vortexed and centrifuged.

    • Solid-Phase Extraction (SPE): In some methods, the supernatant from protein precipitation is further cleaned up and concentrated using an SPE cartridge (e.g., C18).[4]

    • Dried Matrix Spots (DMS): For dried plasma or urine spots, a spot is punched out, and the analytes are extracted using a solvent like methanol containing an internal standard.[3]

  • LC Conditions:

    • Column: A biphenyl or C18 column is often used for chromatographic separation.[12]

    • Mobile Phase: A gradient elution with a mixture of aqueous (e.g., water with formic acid) and organic (e.g., methanol or acetonitrile with formic acid) mobile phases is common.[14]

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[4][12]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of Trimethoprim and its internal standard.

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)[10][15][16]
  • Assay Principle: This is a competitive immunoassay. The microtiter plate is pre-coated with an antibody against Trimethoprim.[15] When samples or standards containing Trimethoprim are added to the wells, along with a Horseradish Peroxidase (HRP) labeled Trimethoprim conjugate, the free Trimethoprim and the conjugate compete for the antibody binding sites.[15]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.[8]

    • Add standards and samples in duplicate to the wells of the microtiter plate.[15]

    • Add the HRP-labeled Trimethoprim conjugate to all wells.[15]

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[15]

    • Wash the plate to remove unbound reagents.[15]

    • Add a substrate solution (e.g., TMB) to the wells, which will react with the bound HRP to produce a color.[8][16]

    • Incubate for a set time (e.g., 15 minutes) in the dark.[15]

    • Add a stop solution to terminate the reaction.[15]

  • Quantification: The optical density (OD) is read using an ELISA plate reader. There is an inverse relationship between the OD value and the concentration of Trimethoprim in the sample. A standard curve is created by plotting the absorbance of the standards against their known concentrations, and this curve is used to determine the concentration of Trimethoprim in the samples.[8]

Mandatory Visualizations

Experimental Workflow for Trimethoprim Assay

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis SampleReceipt Sample Receipt (e.g., Plasma, Urine, Food) Extraction Extraction / Protein Precipitation (e.g., Acetonitrile, SPE) SampleReceipt->Extraction Dilution Dilution & Filtration Extraction->Dilution Injection Instrument Injection (HPLC, LC-MS/MS, ELISA) Dilution->Injection Separation Chromatographic Separation (for HPLC/LC-MS) Detection Detection (UV, MS/MS, Colorimetric) Injection->Detection Separation->Detection StandardCurve Standard Curve Generation Detection->StandardCurve Quantification Quantification of Trimethoprim StandardCurve->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A typical experimental workflow for a Trimethoprim assay.

Mechanism of Action of Trimethoprim

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA_Synthesis Purine & DNA Synthesis THF->DNA_Synthesis Trimethoprim Trimethoprim Trimethoprim->Inhibition

Caption: Trimethoprim's role in the folic acid synthesis pathway.

References

A Comparative Guide to the Accuracy and Precision of Trimethoprim Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The following sections detail the accuracy and precision of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The accurate and precise quantification of Trimethoprim is critical in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. This guide focuses on three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Method Accuracy (% Recovery) Precision (% RSD) Linearity Range Key Advantages Key Disadvantages
HPLC-UV 98.51% - 102.5%[1][2][3]Intra-day: < 3.02% Inter-day: < 6.4%[2]0.25 - 70 µg/mL[4][5]Good selectivity, widely available, cost-effective[6]Moderate sensitivity, longer run times compared to UFLC[4][7]
LC-MS/MS 86.1% - 109.0%[8]Intra-assay: < 7% Inter-assay: < 10%[9][10]0.01 - 50,000 ng/mL[8][11]High sensitivity and selectivity, rapid analysis[7][9][10]Higher equipment cost, potential for matrix effects[8]
UV-Visible Spectrophotometry 98.99% - 100.76%[12][13]Intra-day: 0.031% - 0.223% Inter-day: 0.011% - 6.97%[13][14]10 - 75 µg/mL[12][14]Simple, rapid, economical[15][16]Low specificity, susceptible to interference from other UV-absorbing compounds[17]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method development.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Trimethoprim in pharmaceutical formulations and biological fluids.[4][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[6]

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), with the pH adjusted to 2.6 using phosphoric acid.[6]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/minute[6]

  • Injection Volume: 20 µL[6]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: 254 nm[6]

Standard and Sample Preparation: A stock solution of Trimethoprim is prepared in methanol.[6] Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[4] For pharmaceutical preparations, a portion of the homogenized powder is dissolved in the diluent, filtered, and then diluted to the appropriate concentration.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of Trimethoprim in complex biological matrices such as plasma and urine.[11]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source[18]

  • C8 or C18 analytical column[8][11]

Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A can be water with 0.1% formic acid, and Mobile Phase B can be acetonitrile with 0.1% formic acid.[18]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)[10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trimethoprim and an internal standard.

Sample Preparation: Protein precipitation is a common sample preparation technique for biological fluids.[8][9] An organic solvent, such as acetonitrile containing an isotopically labeled internal standard, is added to the sample.[9] After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[9]

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of Trimethoprim in bulk drug and simple pharmaceutical formulations.[14][15]

Instrumentation:

  • UV-Visible Spectrophotometer with a pair of matched quartz cuvettes.[14]

Methodology: A stock solution of Trimethoprim is prepared in a suitable solvent, such as methanol.[14] A series of dilutions are made to prepare calibration standards. The absorbance of these standards is measured at the wavelength of maximum absorption (λmax), which for Trimethoprim is typically around 285 nm in methanol.[13][14][19] A calibration curve of absorbance versus concentration is then plotted to determine the concentration of unknown samples.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of Trimethoprim using the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Prep_Standard Prepare Stock & Working Standards Start->Prep_Standard Prep_Sample Prepare Sample (e.g., dissolve, dilute, filter) Start->Prep_Sample HPLC Inject into HPLC System Prep_Standard->HPLC Prep_Sample->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Trimethoprim in Sample Calibrate->Quantify End End Quantify->End

Caption: HPLC-UV Experimental Workflow for Trimethoprim Quantification.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Prep_Standard Prepare Stock & Working Standards with IS Start->Prep_Standard Prep_Sample Sample Pre-treatment (e.g., Protein Precipitation) Start->Prep_Sample LCMS Inject into LC-MS/MS System Prep_Standard->LCMS Prep_Sample->LCMS Separate Chromatographic Separation LCMS->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Trimethoprim in Sample Calibrate->Quantify End End Quantify->End

Caption: LC-MS/MS Experimental Workflow for Trimethoprim Quantification.

UVSpec_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Start Start Prep_Standard Prepare Stock & Working Standards Start->Prep_Standard Prep_Sample Prepare Sample (dissolve and dilute) Start->Prep_Sample Measure Measure Absorbance at λmax (285 nm) Prep_Standard->Measure Prep_Sample->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Trimethoprim in Sample Calibrate->Quantify End End Quantify->End

Caption: UV-Visible Spectrophotometry Workflow for Trimethoprim Quantification.

References

A Comparative Guide to Trimethoprim Calibration Curves: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing a precise and reliable calibration curve is fundamental for the accurate quantification of Trimethoprim in various matrices. This guide provides a comparative overview of different analytical methods used for creating Trimethoprim calibration curves, focusing on their linearity and range. Detailed experimental protocols and supporting data are presented to aid in method selection and application.

Comparison of Analytical Methods for Trimethoprim Quantification

The choice of analytical method for Trimethoprim quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most commonly employed techniques.

Analytical MethodReagent/ConditionsLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
UV-Vis Spectrophotometry Direct UV at 285 nm in Methanol10 - 600.9999[1]
Bromocresol Green (BCG)1 - 350.9976[2]
1,2-Dinitrofluorobenzene (DNFB)20 - 900.9981[2]
Bromophenol Blue (BPB)4.0 - 24Not Specified[3]
Bromocresol Purple (BCP)5.0 - 25Not Specified[3]
Ortho phenylene diamine6 - 360.9997[4]
HPLC C18 column, UV detection at 225 nm0.25 - 5> 0.99[5]
C18 column, UV detection at 260 nm10 - 500.999[6]
C18 column, UV detection at 254 nm2 - 1000.99[7]
Spectrofluorometry Excitation at 295 nm, Emission at 330 nm0.5 - 40> 0.99[8]

Experimental Protocols

Below are detailed methodologies for establishing a Trimethoprim calibration curve using UV-Vis Spectrophotometry and HPLC.

UV-Vis Spectrophotometric Method

This protocol outlines the direct measurement of Trimethoprim in methanol at its maximum absorbance wavelength.

1. Materials and Reagents:

  • Trimethoprim reference standard

  • Methanol (analytical grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Trimethoprim reference standard.

  • Dissolve the standard in a 100 mL volumetric flask with methanol.

  • Fill the flask to the mark with methanol and mix thoroughly.

3. Preparation of Working Standard Solutions:

  • From the stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks to prepare concentrations ranging from 10 µg/mL to 60 µg/mL.

  • Dilute each flask to the mark with methanol and mix well.

4. Spectrophotometric Measurement:

  • Set the UV-Vis Spectrophotometer to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for Trimethoprim in methanol (typically around 285 nm).[1]

  • Use methanol as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution at the determined λmax.

5. Calibration Curve Construction:

  • Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of Trimethoprim.

1. Materials and Reagents:

  • Trimethoprim reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid (for pH adjustment)

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and UV detector

2. Preparation of Mobile Phase:

  • Prepare a mixture of a suitable buffer (e.g., triethylamine buffer adjusted to a specific pH with ortho-phosphoric acid) and acetonitrile in a specified ratio (e.g., 30:70 v/v).[9]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas it before use.

3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh an appropriate amount of Trimethoprim reference standard and dissolve it in the mobile phase in a volumetric flask to achieve the desired concentration.

4. Preparation of Working Standard Solutions:

  • Serially dilute the stock solution with the mobile phase to obtain a range of concentrations for the calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).[6]

5. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: As prepared in step 2.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Injection Volume: Typically 20 µL.

  • Detection Wavelength: Set the UV detector to a wavelength where Trimethoprim shows good absorbance (e.g., 260 nm).[6]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

6. Calibration Curve Construction:

  • Inject each working standard solution into the HPLC system.

  • Record the peak area for Trimethoprim in each chromatogram.

  • Plot a graph of the peak area versus the corresponding concentration.

  • Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).

Workflow for Generating a Trimethoprim Calibration Curve

The following diagram illustrates the general workflow for establishing a calibration curve for Trimethoprim analysis.

G prep_stock Prepare Stock Solution (High Concentration) prep_work Prepare Working Standards (Serial Dilutions) prep_stock->prep_work instrument Instrumental Analysis (e.g., HPLC or UV-Vis) prep_work->instrument measure Measure Response (Peak Area or Absorbance) instrument->measure plot Plot Response vs. Concentration measure->plot regress Perform Linear Regression plot->regress validate Validate Curve (Check R², Linearity) regress->validate

Fig. 1: General workflow for Trimethoprim calibration.

References

Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification of Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Trimethoprim, a widely used antibiotic. Understanding the nuances of these methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

This publication delves into the performance of three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). By presenting supporting experimental data and detailed methodologies, this guide aims to equip you with the knowledge to select the most appropriate method for your specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of Trimethoprim is a critical decision that impacts the reliability and sensitivity of the results. The following table summarizes the reported LOD and LOQ values for Trimethoprim using UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS, offering a clear comparison of their capabilities.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UV-Vis Spectrophotometry
0.446 µg/mL1.346 µg/mL[1]
0.197 µg/mL (Intraday)0.597 µg/mL (Intraday)[2]
0.246 µg/mL (Interday)0.746 µg/mL (Interday)[2]
0.0436 µg/mL0.135 µg/mL[3]
0.03 mg/dm³ (equivalent to 0.03 µg/mL)Not Reported[4]
HPLC-UV
0.382 mg/L (equivalent to 0.382 µg/mL)1.275 mg/L (equivalent to 1.275 µg/mL)[5]
0.2 µg/mLNot Reported[6]
0.50 µg/mL1.0 µg/mL[7]
0.05 µg/mLNot Reported[8]
LC-MS/MS
0.06 µg/mLNot Reported[9]
10 ng/mL (in human plasma)Not Reported[10]

Experimental Protocols: A Closer Look

The LOD and LOQ values are intrinsically linked to the specifics of the experimental protocol. Below are detailed methodologies for each of the compared analytical techniques.

UV-Vis Spectrophotometry

This method is often favored for its simplicity and cost-effectiveness. The quantification of Trimethoprim is typically based on its inherent UV absorbance or through a color-forming reaction.

A. Direct UV Measurement

  • Instrumentation: A Shimadzu UV-Spectrophotometer (UV-1800) with a pair of quartz cells is a suitable instrument.[1]

  • Solvent: Methanol of analytical grade is commonly used as a solvent.[1]

  • Procedure:

    • Prepare a stock solution of Trimethoprim in methanol.

    • Create a series of dilutions to establish a calibration curve in the concentration range of 10-60 µg/mL.[1]

    • Measure the absorbance at the maximum wavelength (λmax) of approximately 285 nm.[1]

    • The LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (Standard Deviation / Slope) and LOQ = 10 × (Standard Deviation / Slope).[11]

B. Colorimetric Method using N-(1-naphthyl)ethylenediamine (NEDA)

  • Instrumentation: A spectrophotometer capable of measuring absorbance at 540 nm.[4]

  • Reagents: Sodium nitrite solution, NEDA solution, hydrochloric acid, and acetic acid.[4]

  • Procedure:

    • A derivatization reaction of the co-formulated sulfamethoxazole with nitrite and NEDA in an acidic medium forms an intensely colored complex.[4]

    • The concentration of sulfamethoxazole is determined by monitoring the absorbance at 540 nm.[4]

    • The Trimethoprim concentration is then calculated from the absorption of the sample solution at 264 nm, where both analytes absorb, using the Beer-Lambert law and the known concentration of sulfamethoxazole.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers enhanced specificity and sensitivity compared to spectrophotometry, making it a workhorse in pharmaceutical analysis.

  • Instrumentation: An Agilent HPLC 1100LC System with UV detection is a representative system.[7]

  • Column: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is commonly employed.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (e.g., 6:4 ratio).[5] The pH may be adjusted, for instance, to 2.6 using phosphoric acid.[5]

  • Flow Rate: A flow rate of 1 mL/minute is often used.[5]

  • Detection: UV detection is performed at a wavelength of 254 nm.[5]

  • Procedure:

    • Prepare standard solutions of Trimethoprim in the mobile phase.

    • Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample into the HPLC system.[5]

    • The LOD and LOQ are determined from the signal-to-noise ratio, typically 3 for LOD and 10 for LOQ.[12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.

  • Instrumentation: An HPLC system coupled with a tandem mass spectrometer.

  • Sample Preparation: For biological fluids like plasma, a protein precipitation step is often required. This can be achieved by adding perchloric acid, followed by centrifugation.[6] For solid samples, an extraction with a suitable solvent mixture (e.g., acetonitrile and phosphate buffer) is performed.[13]

  • Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase column is used. The mobile phase is often a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[13]

  • Mass Spectrometry: The analysis is carried out in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Procedure:

    • Develop a calibration curve using a series of standard solutions.

    • Analyze the samples and standards using the optimized LC-MS/MS method.

    • The LOD and LOQ are determined based on the signal-to-noise ratio of the chromatographic peaks.

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Calibration prep_standard->instrument_setup prep_sample Prepare Sample Matrix prep_sample->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition linearity Assess Linearity data_acquisition->linearity calc_lod_loq Calculate LOD & LOQ linearity->calc_lod_loq validation Method Validation calc_lod_loq->validation

Caption: A typical experimental workflow for determining the LOD and LOQ.

Conclusion

The choice of an analytical method for Trimethoprim quantification depends on the specific requirements of the study.

  • UV-Vis Spectrophotometry offers a simple and economical option for routine analysis where high sensitivity is not the primary concern.

  • HPLC-UV provides a good balance of sensitivity, specificity, and cost, making it suitable for most quality control and research applications.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological or environmental samples.

By understanding the performance characteristics and experimental protocols of each method, researchers can make informed decisions to ensure the accuracy and reliability of their analytical data for Trimethoprim.

References

A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Trimethoprim Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Trimethoprim, a widely used antibiotic. The following sections present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows.

Performance Characteristics: A Head-to-Head Comparison

The choice between HPLC and LC-MS/MS for Trimethoprim analysis hinges on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. While both techniques are robust, LC-MS/MS generally offers superior sensitivity and specificity.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.99[1]> 0.99[2]
Accuracy (Recovery) 91.93% - 103.98%[3]90.8% - 104.5%[2]
Precision (Repeatability, %RSD) < 2.61%[3]3.2% - 6.9%[2]
Limit of Detection (LOD) 0.5 mg/L[3]5.4 mg/kg - 48.3 mg/kg[2]
Limit of Quantification (LOQ) 1.0 mg/L[3]10.4 mg/kg - 119.3 mg/kg[2]

Experimental Protocols

The following are representative experimental protocols for the analysis of Trimethoprim using both HPLC and LC-MS/MS. These protocols are synthesized from various validated methods and should be adapted and re-validated for specific laboratory conditions and matrices.

HPLC-UV Method

A common approach for the simultaneous determination of Trimethoprim and Sulfamethoxazole in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.[3]

  • Chromatographic System: Agilent HPLC 1100LC System with UV detection.[3]

  • Column: Octadecylsilane C18 (100 x 4.6 mm i.d., 5 µm particles).[3]

  • Mobile Phase: A mixture of 50mM sodium phosphate buffer and acetonitrile (85:15 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 260 nm.[3]

  • Retention Time for Trimethoprim: Approximately 2.998 minutes.[3]

LC-MS/MS Method

LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the analysis of Trimethoprim in complex biological matrices like plasma, urine, and honey.[4][5]

  • Chromatographic System: An Agilent 1200 Series HPLC system coupled with an Agilent 6410 Series Triple Quadrupole mass spectrometer is a viable option.[5]

  • Column: A reversed-phase column such as a Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm) or a Pursuit XRs Ultra C18 (100 mm x 2 mm, 2.8 µm) can be used.[4][5]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is common.[4][5]

  • Sample Preparation: For liquid samples like plasma or urine, a simple protein precipitation step is often employed. This involves adding an organic solvent like methanol containing an internal standard, followed by vortexing and centrifugation to separate the precipitated proteins.[5] For more complex matrices like honey, a solid-phase extraction (SPE) step may be necessary to reduce matrix effects.[4]

Analytical Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and LC-MS/MS analysis of Trimethoprim.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: HPLC-UV experimental workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Honey) Protein_Precipitation Protein Precipitation/ Solid-Phase Extraction Sample->Protein_Precipitation Centrifugation Centrifugation/ Elution Protein_Precipitation->Centrifugation Injection LC Injection Centrifugation->Injection Separation Chromatographic Separation (C18/C8) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis MRM_Data MRM Data Acquisition Mass_Analysis->MRM_Data Quantification Quantification MRM_Data->Quantification

Figure 2: LC-MS/MS experimental workflow.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Trimethoprim. The choice of method should be guided by the specific analytical needs. HPLC-UV is a cost-effective and reliable method suitable for routine quality control of pharmaceutical formulations where high concentrations of the analyte are expected.[3] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, residue analysis in complex matrices, and the detection of low-level impurities.[6] Ultimately, the cross-validation of these methods ensures the generation of accurate and reliable data, which is critical for regulatory compliance and product quality in the pharmaceutical industry.

References

Evaluating the Isotopic Purity of 4-Hydroxy Trimethoprim-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards, ensuring isotopic purity is paramount for accurate and reliable quantitative bioanalysis. This guide provides a comprehensive evaluation of 4-Hydroxy Trimethoprim-d9, a key metabolite of the antibiotic Trimethoprim, and compares it with other commonly used deuterated and stable isotope-labeled alternatives.

The Critical Role of Isotopic Purity

In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard.[1][2][3] They are essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement of the target analyte.[2][3] The effectiveness of a stable isotope-labeled internal standard is directly tied to its isotopic purity—the degree to which the intended isotope (in this case, deuterium) has replaced the lighter, more abundant isotope.

High isotopic purity minimizes signal overlap between the internal standard and the unlabeled analyte, which is crucial for accurate quantification. Conversely, low isotopic purity can lead to inaccurate measurements and compromise the validity of study results.

Comparison of this compound and Alternatives

This compound is a deuterated form of a major metabolite of Trimethoprim. Its use as an internal standard is particularly relevant in pharmacokinetic studies where the metabolism of Trimethoprim is being investigated. The table below compares this compound with other commercially available stable isotope-labeled standards of Trimethoprim.

FeatureThis compoundTrimethoprim-d9Trimethoprim-d3Trimethoprim-¹³C₃Trimethoprim-¹⁵N₃
Analyte 4-Hydroxy TrimethoprimTrimethoprimTrimethoprimTrimethoprimTrimethoprim
Isotopic Label Deuterium (d9)Deuterium (d9)Deuterium (d3)Carbon-13Nitrogen-15
Molecular Weight 315.37 g/mol [4]299.37 g/mol 293.3 g/mol [5]Varies by supplierVaries by supplier
Typical Isotopic Purity Typically >98%Typically >98%≥99% deuterated forms (d₁-d₃)[5]Typically >99%Typically >99%
Primary Application Quantitation of 4-Hydroxy TrimethoprimQuantitation of Trimethoprim[4]Quantitation of Trimethoprim[5]Quantitation of TrimethoprimQuantitation of Trimethoprim
Potential for H/D Exchange Low (on methoxy groups)Low (on methoxy groups)Low (on one methoxy group)NoneNone
Chromatographic Co-elution with Analyte Yes (with 4-Hydroxy Trimethoprim)Yes (with Trimethoprim)Yes (with Trimethoprim)Yes (with Trimethoprim)Yes (with Trimethoprim)

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of a deuterated standard like this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic enrichment due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions.

Methodology:

  • Sample Preparation: A solution of the deuterated standard is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: The sample is directly infused into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The instrument is operated in high-resolution mode to acquire the full scan mass spectrum of the protonated molecule [M+H]⁺.

  • Data Analysis: The relative intensities of the isotopic peaks corresponding to the different deuterated species (d₀ to d₉) are measured. The isotopic purity is calculated based on the abundance of the fully deuterated (d₉) species relative to the less-deuterated and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic enrichment.[6]

Methodology:

  • Sample Preparation: The deuterated standard is dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆).

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling. The residual proton signals can be integrated to quantify the level of deuteration.

  • ²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming the presence and location of the deuterium atoms.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_DataAnalysis Data Analysis and Purity Calculation cluster_Result Result Sample 4-Hydroxy Trimethoprim-d9 Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HRMS High-Resolution Mass Spectrometry Dissolve->HRMS Infusion NMR NMR Spectroscopy (¹H and ²H) Dissolve->NMR Analysis MassSpectrum Analyze Mass Spectrum (Isotopic Distribution) HRMS->MassSpectrum NMRSpectrum Analyze NMR Spectrum (Signal Integration) NMR->NMRSpectrum Purity Calculate Isotopic Purity (%) MassSpectrum->Purity NMRSpectrum->Purity Report Isotopic Purity Report Purity->Report

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship of Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram outlines the logical considerations for selecting a stable isotope-labeled internal standard.

Internal_Standard_Selection Analyte Target Analyte (e.g., Trimethoprim or its metabolite) IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated Deuterated Standard (e.g., d3, d9) IS_Choice->Deuterated Cost-effective HeavyAtom Heavy Atom Standard (e.g., ¹³C, ¹⁵N) IS_Choice->HeavyAtom Higher mass shift, no H/D exchange Purity High Isotopic Purity (>98%) Deuterated->Purity HeavyAtom->Purity Stability Chemical and Isotopic Stability Purity->Stability Coelution Chromatographic Co-elution Stability->Coelution Availability Commercial Availability and Cost Coelution->Availability Optimal_IS Optimal Internal Standard for Bioanalysis Availability->Optimal_IS

References

Performance Characteristics of 4-Hydroxy Trimethoprim-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and metabolic studies of the antibacterial agent trimethoprim, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based analytical methods. 4-Hydroxy Trimethoprim-d9, a deuterated analog of a major trimethoprim metabolite, serves as an ideal internal standard. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

This guide provides a comparative overview of the performance characteristics of this compound against a common alternative, Trimethoprim-d9, and a non-isotopically labeled internal standard, Sulfamethazine. Due to the limited availability of public data for this compound, representative data for the closely related Trimethoprim-d9 is used for illustrative purposes.

Comparative Performance Data

The selection of an appropriate internal standard is paramount for the development of robust and validated analytical methods. The key performance characteristics to consider are purity, isotopic enrichment, and stability.

Performance CharacteristicThis compoundTrimethoprim-d9 (Representative Data)Sulfamethazine (Non-Deuterated Alternative)
Chemical Purity (by HPLC) Data not publicly available. Typically >95% for similar reference standards.>95%[1]≥99% (analytical standard grade)
Isotopic Enrichment Data not publicly available. Expected to be high (typically >98%) for effective use as an internal standard.Not specified in publicly available documents. High enrichment is crucial to prevent isotopic cross-talk.Not Applicable
Chemical Formula C₁₄H₉D₉N₄O₄C₁₄H₉D₉N₄O₃C₁₀H₁₂N₄O₂S
Molecular Weight 315.37 g/mol 299.37 g/mol 252.3 g/mol
Storage Stability (Solution) Data not publicly available. Generally stable in appropriate solvents when stored at low temperatures.Stock solutions are stable for 6 months at -80°C and 1 month at -20°C[2].Generally stable in solution when protected from light and stored at recommended temperatures.

Experimental Protocols

Accurate assessment of the performance characteristics of an internal standard is essential for method validation. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the internal standard by separating it from any potential impurities.

Objective: To determine the percentage purity of the deuterated standard.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Analytical column suitable for the separation of trimethoprim and its analogs (e.g., C18 reverse-phase column).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • The deuterated standard to be tested

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to a working concentration appropriate for HPLC analysis.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 280 nm for trimethoprim).

  • Injection and Data Acquisition: Inject a known volume of the standard solution onto the HPLC system. Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis: Integrate the peak area of the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This method is used to determine the percentage of the deuterated isotope in the labeled compound.

Objective: To confirm the isotopic enrichment of the deuterated standard.

Instrumentation:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or a High-Resolution Mass Spectrometer (HRMS).

Reagents:

  • Solvents for sample preparation and mobile phase (as per the HPLC method).

  • The deuterated standard to be tested.

Procedure:

  • Sample Infusion or Injection: Introduce a solution of the deuterated standard into the mass spectrometer either by direct infusion or via an LC system.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the compound in full scan mode.

    • For a deuterated standard like this compound, the molecular ion peak will be shifted by +9 Da compared to the unlabeled analog.

    • Examine the isotopic cluster of the molecular ion.

  • Data Analysis:

    • Determine the relative intensities of the peaks corresponding to the desired deuterated species (M+9) and any lesser-deuterated or unlabeled species (M+0 to M+8).

    • Calculate the isotopic enrichment by dividing the intensity of the desired deuterated ion by the sum of the intensities of all isotopic peaks in the cluster and multiplying by 100.

Visualizing Experimental Workflows and Logical Relationships

Workflow for Internal Standard Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_standard Prepare Standard Solution inject Inject Standard prep_standard->inject prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Workflow for determining the chemical purity of an internal standard using HPLC.

Decision Tree for Internal Standard Selection

start Start: Need Internal Standard for Trimethoprim Metabolite Analysis q1 Is the analytical method Mass Spectrometry based? start->q1 a1_yes Use Stable Isotope-Labeled (SIL) Standard q1->a1_yes Yes a1_no Consider a structural analog (e.g., Sulfamethazine) q1->a1_no No q2 Is a deuterated standard for the specific metabolite available (e.g., this compound)? a1_yes->q2 a2_yes Select this compound q2->a2_yes Yes a2_no Consider a deuterated standard of the parent drug (e.g., Trimethoprim-d9) q2->a2_no No

Caption: A decision tree to guide the selection of an appropriate internal standard.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4-Hydroxy Trimethoprim-d9

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy Trimethoprim-d9 in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data for Trimethoprim and general safe laboratory practices. It is imperative to handle this compound with caution, assuming it may have hazards similar to its non-deuterated analog.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to standard laboratory safety protocols and the consistent use of appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect from splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing or aerosol generation.[1]
Hand Protection Disposable Nitrile GlovesProvides a barrier against accidental skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated, torn, or after prolonged use. Hands should be washed thoroughly after removing gloves.[3]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Not generally required for small quantities in a well-ventilated areaIf work involves dusty conditions, mists, or aerosols, or if a risk assessment indicates, appropriate respiratory protection such as a NIOSH-approved respirator should be used.[1][2] All work with the solid compound that could generate dust should be performed in a chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed, properly labeled container.[1]

  • It is recommended to store the compound at -20°C for long-term stability.

  • Keep in a dry and well-ventilated place.[4]

Step 2: Handling and Preparation of Solutions

  • All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid. Avoid creating dust.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Step 3: Experimental Use

  • Conduct all experiments in a well-ventilated area, preferably within a fume hood.

  • Keep the container closed when not in use.

  • Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1]

  • Practice good personal hygiene, including washing hands thoroughly after handling the compound and before leaving the laboratory.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For a small spill of solid, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Prevent the spill from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[4] Do not dispose of down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Retrieve Compound Retrieve Compound Gather Materials->Retrieve Compound Weigh Solid Weigh Solid Retrieve Compound->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Spill or Exposure? Spill or Exposure? Perform Experiment->Spill or Exposure? Decontaminate Workspace Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End Start Start Start->Don PPE Spill or Exposure?->Decontaminate Workspace No Emergency Protocol Emergency Protocol Spill or Exposure?->Emergency Protocol Yes Emergency Protocol->Decontaminate Workspace

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.